molecular formula C8H6BrN3O2 B578530 Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1221288-27-2

Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B578530
CAS No.: 1221288-27-2
M. Wt: 256.059
InChI Key: JFWYGVDBKVBQPJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.059. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWYGVDBKVBQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725544
Record name Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221288-27-2
Record name Methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the pyrazolopyridine class of molecules. The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a "medicinally privileged structure."[1][2] This core structure is found in numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology. This guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of this compound and its analogs, with a focus on their role in inhibiting key signaling pathways relevant to drug discovery.

Core Compound Structure and Properties

The fundamental structure of the target compound consists of a fused pyrazole and pyridine ring system. The key substitutions are a bromine atom at the 3-position of the pyrazolo[3,4-b]pyridine core and a methyl carboxylate group at the 5-position.

Chemical Structure:

Figure 1: Structure of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₆BrN₃O₂[3]
Molecular Weight 256.06 g/mol [3]
CAS Number 1221288-27-2[3]
Monoisotopic Mass 254.96434 Da[4]
Predicted XlogP 1.7[4]
Appearance White to off-white solidGeneral Supplier Data

Synthesis Protocols

Representative Synthesis of a Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffold[5]

This protocol describes the synthesis of a related compound, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which illustrates the formation of the core ring system.

Reaction Scheme:

G reactant1 6-Amino-3-methyl-1,4-diphenyl- 1,4-dihydropyrano[2,3-c]pyrazole- 5-carbonitrile catalyst AC-SO3H (catalyst) Ethanol, Room Temp reactant1->catalyst reactant2 Aniline reactant2->catalyst product Ethyl 6-amino-3-methyl-1,4-diphenyl- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b] pyridine-5-carboxylate catalyst->product

Figure 2: Synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylate derivative.

Experimental Procedure:

  • Reaction Setup: In a suitable flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 eq), aniline (1.0 eq), and a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO₃H, ~5 mg per 0.25 mmol of reactant).[5]

  • Solvent Addition: Add ethanol as the solvent (approximately 8 mL per mmol of reactant).[5]

  • Reaction: Stir the mixture at room temperature for 30-45 minutes.[5]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, filter the reaction mixture and wash the solid with ethanol (3 x 5 mL).[5]

  • Purification: The final product can be purified by recrystallization from ethanol.[5]

This methodology highlights a modern, efficient approach using a solid acid catalyst under mild conditions to generate the desired scaffold.[5]

Biological Activity and Drug Development Applications

The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore in the development of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and other diseases. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets.

Kinase Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): These are receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.

  • Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase whose genetic alterations (e.g., fusions, mutations) are oncogenic drivers in non-small cell lung cancer and other malignancies.

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These kinases, particularly DYRK1A and DYRK1B, are involved in cell cycle regulation and have emerged as targets in oncology and neurodegenerative diseases.

Quantitative Biological Data (Representative Analogs)

While specific IC₅₀ values for this compound are not publicly documented, the following table presents data for closely related analogs, demonstrating the potency of this chemical class.

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2A172Micromolar range[7]
1H-pyrazolo[3,4-b]pyridine derivativeTRKA56Km-120.304[8]
6-aryl-pyrazolo[3,4-b]pyridineGSK-31--[9]
Nicotinonitrile-based pyrazolopyridinePIM-118.9PC-33.60[10]

Signaling Pathways

The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors stems from their ability to modulate critical intracellular signaling cascades.

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Inhibitors based on the pyrazolo[3,4-b]pyridine scaffold can block the ATP-binding site of the FGFR kinase domain, preventing these downstream signals.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor Methyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-5-carboxylate (or analog) Inhibitor->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 3: Simplified FGFR signaling pathway and point of inhibition.

ALK Signaling Pathway

Oncogenic ALK fusion proteins are constitutively active, leading to the activation of several signaling pathways, including JAK/STAT, RAS/MAPK, and PI3K/AKT. These pathways drive cell transformation and survival. ALK inhibitors compete with ATP in the kinase domain, blocking these oncogenic signals.

ALK_Pathway ALK Oncogenic ALK (e.g., EML4-ALK fusion) JAK JAK ALK->JAK RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Inhibitor Methyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-5-carboxylate (or analog) Inhibitor->ALK STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival LanthaScreen_Workflow Start Prepare 3X solutions: 1. Test Compound 2. Kinase/Antibody Mix 3. Fluorescent Tracer Mix Add 5µL of each to 384-well plate Start->Mix Incubate Incubate for 1 hour at Room Temperature Mix->Incubate Read Read Plate (FRET Signal) Incubate->Read Analyze Analyze Data (Calculate IC50) Read->Analyze ADPGlo_Workflow Start 1. Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Step2 2. Add ADP-Glo™ Reagent: Depletes remaining ATP Start->Step2 60 min incubation Step3 3. Add Kinase Detection Reagent: Converts ADP to ATP, generates light Step2->Step3 40 min incubation Read Read Luminescence Step3->Read 30 min incubation Analyze Analyze Data (Calculate IC50) Read->Analyze

References

An In-depth Technical Guide to Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a "privileged structure" in drug discovery. Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases. This document provides a comprehensive overview of the physicochemical properties, general synthesis, and potential biological applications of this compound, with a focus on its relevance to drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular weight and formula are specific to this compound, some physical properties like melting point may vary slightly depending on purity and crystalline form.

PropertyValueReference
Molecular Formula C₈H₆BrN₃O₂N/A
Molecular Weight 256.06 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not available for this specific compound. Related compounds, such as methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, are solids.[1]
Solubility Soluble in organic solvents like DMSO and DMF (predicted)N/A
CAS Number Not definitively available for this specific isomer. The isomeric methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has the CAS number 1206984-55-5.[2]N/A

Synthesis and Characterization

General Synthetic Approach

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold.[3] A common and versatile method is the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3]

For the specific synthesis of this compound, a plausible synthetic route would involve the reaction of a 3-bromo-5-aminopyrazole with a suitable three-carbon electrophile that can form the pyridine ring and introduce the methyl carboxylate group at the 5-position.

A patent for the synthesis of a related starting material, 5-bromo-1-methyl-1H-pyrazol-3-amine, outlines a multi-step process starting from diethyl butynedioate and methylhydrazine.[4]

Illustrative Experimental Protocol (General)

The following is a generalized protocol for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative, which can be adapted for the target molecule.

Reaction Scheme:

G reactant1 3-Bromo-5-aminopyrazole product This compound reactant1->product + reactant2 Dimethyl acetylenedicarboxylate reactant2->product

A potential synthetic route.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-bromo-5-aminopyrazole in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: To this solution, add an equimolar amount of a suitable 1,3-dicarbonyl equivalent (e.g., dimethyl acetylenedicarboxylate or a related β-ketoester).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Characterization Data of a Related Compound
Data TypeDescription
¹H NMR Characteristic signals for aromatic protons on the pyrazolopyridine core, as well as signals for the methyl ester group (a singlet around 3.9 ppm).
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic rings and the carbonyl carbon of the ester group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Drug Development Potential

The 1H-pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, particularly as inhibitors of protein kinases.

Kinase Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been reported to inhibit several kinases, making them attractive candidates for the development of targeted therapies, especially in oncology.

Target KinaseTherapeutic AreaIC₅₀ Values of DerivativesReference
AMP-activated protein kinase (AMPK) Metabolic diseases, CancerEC₅₀ = 0.42 µM for compound 17f[6]
TANK-binding kinase 1 (TBK1) Inflammation, CancerIC₅₀ = 0.2 nM for compound 15y[7]
Tropomyosin receptor kinases (TRKs) CancerDocking scores of -12.672 to -14.169 kcal/mol[8]
Fibroblast growth factor receptors (FGFRs) CancerIC₅₀ values in the low nanomolar range for some derivatives[9]
Anaplastic lymphoma kinase (ALK) CancerPotent inhibition of ALK-L1196M mutant[10]
Signaling Pathway Involvement

Given the known activity of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, this compound could potentially modulate signaling pathways regulated by kinases such as FGFR or TBK1. The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for this class of compounds.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Inhibits

Simplified FGFR Signaling Pathway and Potential Inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing a potential kinase inhibitor from the pyrazolo[3,4-b]pyridine class.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Lead Optimization a Compound Synthesis & Purification b Biochemical Kinase Assay (e.g., TR-FRET, FP) a->b c Determine IC₅₀ b->c d Kinase Selectivity Profiling c->d e Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) d->e f Target Engagement Assay (e.g., Western Blot for p-Kinase) d->f g Determine EC₅₀ e->g h Structure-Activity Relationship (SAR) Studies g->h i ADMET Profiling h->i

Workflow for Kinase Inhibitor Evaluation.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. While specific experimental data for this exact molecule is limited in the public domain, the extensive research on the 1H-pyrazolo[3,4-b]pyridine scaffold provides a strong foundation for its further investigation. The synthetic accessibility and the demonstrated biological activity of this chemical class make it a promising starting point for the design and development of novel therapeutic agents. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

References

Technical Guide: Physicochemical Properties of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a "privileged scaffold" in drug discovery.[1][2] Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][3][4][5] This guide provides an in-depth look at the available data regarding the solubility of this compound, outlines general experimental protocols for its determination, and presents a typical synthesis workflow and the biological context of the pyrazolopyridine core.

Physicochemical Properties

  • Structure: The molecule contains both hydrophobic (bromophenyl group) and polar (pyrazole, pyridine rings, ester group) moieties.

  • Hydrogen Bonding: The presence of the pyrazole NH group and the ester carbonyl oxygen allows for both hydrogen bond donation and acceptance, suggesting potential solubility in protic solvents.

  • Polarity: The combination of the aromatic rings and the polar functional groups results in a molecule of moderate polarity.

Based on these features, it is predicted that the compound will exhibit limited solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Solubility Data

Quantitative solubility data for this compound is not available in published literature. To address this, this guide provides standardized experimental protocols for determining solubility.

Table 1: Predicted Solubility of this compound
Solvent ClassPredicted SolubilityRationale
Aqueous
WaterLowThe presence of the hydrophobic bromophenyl moiety is likely to limit solubility in water.
Buffered SolutionspH-dependentThe pyrazole and pyridine rings have basic nitrogen atoms that can be protonated at acidic pH, potentially increasing aqueous solubility.
Organic
Polar AproticHighSolvents like DMSO and DMF are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this molecule.
Polar ProticModerate to HighAlcohols like methanol and ethanol can engage in hydrogen bonding with the solute, facilitating dissolution.
Non-polarLowSolvents like hexane and toluene are unlikely to be effective solvents due to the polar nature of the pyrazolopyridine core and the ester group.

Experimental Protocols for Solubility Determination

The following are general-purpose protocols that can be adapted to determine the solubility of this compound.

General Protocol for Solubility Determination in Organic Solvents

This method, often referred to as the "shake-flask method," is a standard approach for determining equilibrium solubility.[6]

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

  • Vials with screw caps

  • Analytical balance

  • Shaker or rotator at a constant temperature

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the solution to stand undisturbed for the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Analyze the concentration of the compound in the filtrate using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Aqueous Solubility Determination (Turbidimetric Method)

The turbidimetric method is a high-throughput approach to estimate the kinetic solubility of a compound in an aqueous buffer.[7][8]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance (turbidity)

Procedure:

  • Prepare a series of dilutions of the compound's DMSO stock solution in the 96-well plate.

  • Add the aqueous buffer to each well to achieve the final desired concentrations.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours), allowing for precipitation of the compound if it exceeds its solubility limit.

  • Measure the turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

Synthesis and Biological Context

Representative Synthesis Workflow

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.[2]

Below is a generalized workflow for the synthesis of a pyrazolo[3,4-b]pyridine scaffold.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification aminopyrazole 5-Aminopyrazole Derivative condensation Condensation & Cyclization aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Core condensation->pyrazolo_pyridine Formation of Pyridine Ring functionalization Functional Group Interconversion pyrazolo_pyridine->functionalization final_product This compound functionalization->final_product

Caption: Generalized synthesis of pyrazolo[3,4-b]pyridines.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not documented, the pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous biologically active compounds. These derivatives have been shown to act as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs).[1][3] Inhibition of these kinases can disrupt the cell cycle and induce apoptosis in cancer cells.

The diagram below illustrates a simplified signaling cascade where a pyrazolo[3,4-b]pyridine derivative could act as a kinase inhibitor.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade target_kinase Target Kinase (e.g., CDK, TRK) kinase_cascade->target_kinase transcription_factor Transcription Factor target_kinase->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cell Proliferation, Survival, etc. gene_expression->cellular_response inhibitor Pyrazolo[3,4-b]pyridine Derivative inhibitor->target_kinase

Caption: Inhibition of a kinase signaling pathway.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, its structural features suggest low aqueous solubility and good solubility in polar organic solvents. The provided experimental protocols offer a framework for researchers to ascertain precise solubility values. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors for oncology. Further investigation into the specific biological targets of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectral Data and Synthetic Protocols for Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides an in-depth overview of the spectral data and synthetic methodologies related to Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. This document aims to be a comprehensive resource for researchers engaged in the synthesis, characterization, and application of derivatives within this chemical class.

Spectral Data

¹H NMR (Nuclear Magnetic Resonance) Data

The following table summarizes the ¹H NMR data for Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.[1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.73d, J=3.01 Hz1 HPyridine-H
8.62d, J=3.01 Hz1 HPyridine-H
3.95s3 H-OCH₃

Solvent: CDCl₃

¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy Data

Detailed ¹³C NMR, MS, and IR spectral data for this compound are not currently available in published literature. Researchers synthesizing this compound would need to perform these analyses for complete characterization.

Experimental Protocols

A general synthetic approach to the pyrazolo[3,4-b]pyridine core often involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent. Below is a representative protocol adapted from the synthesis of similar pyrazolo[3,4-b]pyridine derivatives.

Synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Illustrative Example) [1]

  • Starting Material Preparation: A solution of 2-chloropyridine in anhydrous THF is slowly added to a solution of LDA (Lithium diisopropylamide) at a low temperature.

  • Reaction: The reaction mixture is stirred for a specified period, allowing for the formation of the pyrazolo[3,4-b]pyridine ring system.

  • Work-up and Purification: The crude product is purified using flash silica gel column chromatography (e.g., 100% DCM transitioning to a DCM:MeOH mixture) to yield the desired product.

Note: The synthesis of the target molecule, this compound, would likely follow a similar multi-step sequence, potentially starting from a different substituted pyridine or pyrazole precursor to achieve the desired regiochemistry.

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the creation and functionalization of pyrazolo[3,4-b]pyridine derivatives.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate cluster_3 Functionalization cluster_4 Final Product A Substituted Aminopyrazole C Condensation/ Cyclization A->C B Dicarbonyl Compound/ Equivalent B->C D Pyrazolo[3,4-b]pyridine Core C->D E Bromination D->E F Esterification E->F G Methyl 3-bromo-1H-pyrazolo[3,4-b] pyridine-5-carboxylate F->G

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

References

In-Depth Technical Guide: Safety and Handling of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Compound Identification and Safety Overview

Chemical Name: this compound

The following table summarizes the key safety information derived from available Safety Data Sheets (SDS).[3][4]

Parameter Data
GHS Pictograms
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Temperature Refrigerator (2-8 °C)
Purity 97%

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Engineering Controls
  • All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the laboratory.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a refrigerator (2-8 °C), away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

Visualized Workflows and Hazard Mitigation

The following diagrams illustrate the safe handling workflow and a summary of hazards and protective measures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Review SDS b Don PPE a->b c Work in Fume Hood b->c d Weigh Compound c->d e Perform Experiment d->e f Decontaminate Workspace e->f h Store Compound e->h g Dispose of Waste f->g

Caption: Safe Handling Workflow for this compound.

HazardMitigation cluster_hazards Identified Hazards cluster_mitigation Protective Measures H1 Inhalation May cause respiratory irritation M1 Engineering Controls Use in chemical fume hood H1->M1 H2 Skin Contact Causes skin irritation M2 Personal Protective Equipment Wear gloves, goggles, lab coat H2->M2 H3 Eye Contact Causes serious eye irritation H3->M2 M3 First Aid Eyewash station, safety shower H3->M3 H4 Ingestion Harmful if swallowed M4 Safe Practices Avoid creating dust, wash hands thoroughly H4->M4

Caption: Hazard Identification and Corresponding Mitigation Strategies.

Toxicity of Related Compounds

While data for the title compound is limited, studies on other pyrazole and pyrazolopyridine derivatives have highlighted a broad range of biological activities. Some have demonstrated significant cytotoxicity against cancer cell lines, while others have been investigated for their potential as kinase inhibitors or for other therapeutic applications.[1][2] This inherent biological activity underscores the need for careful handling to avoid unintended exposure. The toxicity of some pyrazole derivatives has been evaluated using methods like the Brine-Shrimp Lethality Assay.[1] However, it is important to note that the toxicological properties can vary significantly with substitutions on the core ring structure. Therefore, each new derivative should be treated as a compound of unknown toxicity until proven otherwise.

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic system, formed by the fusion of pyrazole and pyridine rings, offers multiple points for substitution, enabling the generation of diverse chemical libraries with varied pharmacological profiles.[1] This technical guide provides an in-depth overview of the significant biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. The information is presented to facilitate comparative analysis and guide future drug discovery efforts.

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][3][4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell growth and survival.

Kinase Inhibition

A primary mechanism through which pyrazolo[3,4-b]pyridines exert their anticancer effects is the inhibition of various protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.

Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK1 and CDK2.[5][6] By inhibiting these kinases, the compounds can arrest the cell cycle and induce apoptosis in cancer cells.[2][7] For instance, compound SQ-67563 has been shown to be a potent and selective inhibitor of CDK1/CDK2.[6]

Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases are implicated in the proliferation and differentiation of cells. Their overactivation can lead to cancer. Pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of TRKA, with some compounds showing IC50 values in the nanomolar range.[8][9]

PIM1 Kinase: This serine/threonine kinase is another important target in cancer therapy. Pyrazolo[3,4-b]pyridine-based compounds have been developed as dual inhibitors of CDK2 and PIM1, demonstrating significant anticancer activity.[2]

TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and has been implicated in oncogenesis. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors, with some exhibiting IC50 values at the sub-nanomolar level.[10][11]

Topoisomerase IIα Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of topoisomerase IIα, an essential enzyme for regulating DNA topology during replication and transcription.[3] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells. Compound 8c from a synthesized series showed significant inhibition of topoisomerase IIα's DNA relaxation activity.[3]

Other Anticancer Mechanisms

Beyond kinase and topoisomerase inhibition, pyrazolo[3,4-b]pyridines have been reported to interfere with other cellular processes in cancer cells, including the inhibition of tubulin polymerization and heat shock protein 90 (HSP90).[2]

Anticancer Activity Data Summary

Compound/SeriesTarget(s)Cell Line(s)Activity (IC50/GI50)Reference
6b CDK2/PIM1HCT-116, HepG2High selectivity indices[2]
VIII Kinases60 cancer cell linesMG-MID = 2.70 µM[2]
C03 TRKAKm-12IC50 = 0.304 µM[9]
15y TBK1A172, U87MG, A375, etc.Micromolar antiproliferation[10][11]
8c Topoisomerase IIαNCI 60 panelGI50 MG-MID = 1.33 µM[3]
9a CDK2/CDK9HelaIC50 = 2.59 µM[7]
14g CDK2/CDK9MCF7, HCT-116IC50 = 4.66 µM, 1.98 µM[7]
SQ-67563 CDK1/CDK2Ovarian NeoplasmsPotent inhibitor[6]

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents.[12][13] Derivatives have shown activity against a variety of bacterial and fungal pathogens.

Antibacterial Activity

Studies have demonstrated that certain pyrazolo[3,4-b]pyridines exhibit moderate to potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14][15] Molecular hybridization of pyrazolo[3,4-b]pyridine with other heterocyclic moieties, such as triazoles, has been explored to enhance antibacterial potency.[15]

Antibacterial Activity Data Summary

| Compound/Series | Bacterial Strain(s) | Activity (Zone of Inhibition/MIC) | Reference | |---|---|---|---|---| | Pyrazolo[3,4-b]pyridines (6a-h) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity |[14] | | Compound 24 (Triazole hybrid) | S. aureus, K. pneumoniae | Zone of inhibition: 15 mm, 14 mm |[15] | | Compound 27 (Triazole hybrid) | S. aureus, K. pneumoniae | Zone of inhibition: 18 mm, 16 mm |[15] |

Antifungal Activity

In addition to antibacterial effects, some pyrazolo[3,4-b]pyridine derivatives have displayed antifungal properties against pathogens like Candida albicans.[12][13]

Other Biological Activities

The therapeutic potential of the pyrazolo[3,4-b]pyridine core extends beyond anticancer and antimicrobial applications.

  • Antiviral Activity: The scaffold has been investigated for its antiviral properties.[16][17]

  • Neuroprotective and CNS Activity: Some derivatives have shown potential in the context of neurodegenerative diseases, such as Alzheimer's disease, by exhibiting affinity for β-amyloid plaques.[16] The core is also found in compounds with antidepressant and anxiolytic properties.[16]

  • Anti-inflammatory Activity: Anti-inflammatory effects have also been reported for this class of compounds.[16]

  • Cardiovascular Activity: Certain pyrazolo[3,4-b]pyridines have been investigated for their potential in treating cardiovascular diseases.

Experimental Protocols

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A common synthetic route to the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[1]

Protocol using α,β-Unsaturated Ketones:

  • Dissolve the α,β-unsaturated ketone (0.5 mmol) in a suitable solvent such as DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (0.5 mL) at room temperature.

  • Degas the reaction mixture.

  • Add a catalyst, for example, ZrCl₄ (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Perform a liquid-liquid extraction using chloroform and water.

  • Separate the organic phase, wash with water, dry, and concentrate to obtain the crude product.

  • Purify the product by chromatography.[16]

Protocol for Three-Component Reaction:

  • Reflux a mixture of an appropriate aldehyde (0.0015 mol), a 3-oxo-3-arylpropanenitrile (0.0015 mol), and a 3-substituted-1-phenyl-1H-pyrazol-5-amine (0.0015 mol) in absolute ethanol (20 mL) for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration and recrystallize from a suitable solvent to afford the pure pyrazolo[3,4-b]pyridine derivative.[4]

In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

In Vitro Antibacterial Screening (Agar Well Diffusion Method)
  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Inoculate the agar surface with a standardized suspension of the test bacterium.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (at a specific concentration) into each well.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.[15]

Signaling Pathways and Experimental Workflows

CDK_Inhibition_Pathway Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative CDK_Cyclin CDK/Cyclin Complex Pyrazolo_Pyridine->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest Rb Rb Protein CDK_Cyclin->Rb Phosphorylates E2F E2F Rb->E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of the CDK/Cyclin pathway by pyrazolo[3,4-b]pyridine derivatives.

TRK_Signaling_Pathway Ligand Neurotrophin TRK_Receptor TRK Receptor Ligand->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->Dimerization Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Inhibition of TRK signaling by pyrazolo[3,4-b]pyridine derivatives.

Experimental_Workflow_Anticancer Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle Analysis) Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for anticancer drug discovery with pyrazolo[3,4-b]pyridines.

Conclusion

The pyrazolo[3,4-b]pyridine core represents a highly versatile and promising scaffold in the field of medicinal chemistry. The extensive research into its derivatives has revealed a broad range of biological activities, with particularly strong potential in the development of novel anticancer and antimicrobial agents. The ability to readily modify the core structure at multiple positions allows for fine-tuning of the pharmacological properties, paving the way for the discovery of new and effective therapeutic agents. This guide serves as a comprehensive resource for researchers and professionals in drug development, summarizing the key biological activities, providing experimental context, and visualizing the underlying mechanisms of action to inspire further innovation in this exciting area of research.

References

The Ascendant Trajectory of Pyrazolo[3,4-b]pyridines: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, underpinning the development of a multitude of therapeutic agents. This technical guide offers an in-depth exploration of recent advancements in the discovery of novel pyrazolo[3,4-b]pyridine derivatives, tailored for researchers, scientists, and drug development professionals. This document synthesizes key findings on their synthesis, biological activities, and mechanisms of action, presenting a comprehensive resource for advancing future research.

The versatility of the pyrazolo[3,4-b]pyridine core allows for diverse substitutions, leading to compounds with a wide array of biological activities.[1] Researchers have successfully synthesized derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties, among others.[2] Notably, these compounds have shown promise as inhibitors of critical cellular targets such as kinases, demonstrating their potential in precision medicine.

This guide will delve into the specifics of these discoveries, providing structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and application of this knowledge in the pursuit of novel therapeutics.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of recently developed pyrazolo[3,4-b]pyridine derivatives against various biological targets. This data provides a comparative overview of their potency and selectivity, crucial for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
C03 TRKA56Km-120.304[3][4]
C09 TRKA57--[4]
C10 TRKA26--[4]
Compound 17 PIM-1-MCF-75.98[5]
Compound 19 PIM-1-MCF-75.61[5]
Compound 31 Mps12.596MDA-MB-468, MV4-11-[6]
15y TBK10.2--[7]
BX795 (Control)TBK17.1--[7]
MRT67307 (Control)TBK128.7--[7]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCancer TypeCell LineGI50 (µM)Reference
8c LeukemiaNCI-60 Panel1.33 (MG-MID)[8]
6b Colon CancerHCT-116- (High Selectivity Index: 15.05)[9]
6b Liver CancerHepG2- (High Selectivity Index: 9.88)[9]

Table 3: Activity of Pyrazolo[3,4-b]pyridine Derivatives in Models of Pulmonary Arterial Hypertension

Compound IDTarget/ActivityIC50 (µM)Cell LineReference
1 Antiproliferation40.6HPASMCs[10]
Riociguat (Control)Antiproliferation>100HPASMCs[10]
Compound C (Control)Antiproliferation>100HPASMCs[10]

Key Signaling Pathways

The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives is rooted in their ability to modulate critical signaling pathways implicated in various diseases. The following diagrams illustrate some of the key pathways targeted by these novel compounds.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK TRK Receptor Ras Ras TRK->Ras PLCg PLC-γ TRK->PLCg PI3K PI3K TRK->PI3K Erk Erk Ras->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PyrazoloDerivative Pyrazolo[3,4-b]pyridine Derivative (e.g., C03) PyrazoloDerivative->TRK Inhibition

Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Dual_PAH_Pathway cluster_pathways Dual-Action Mechanism in PAH sGC Soluble Guanylate Cyclase (sGC) Vasodilation Vasodilation sGC->Vasodilation AMPK AMP-activated Protein Kinase (AMPK) VascularRemodeling Vascular Remodeling (Proliferation & Migration) AMPK->VascularRemodeling PyrazoloDerivative Pyrazolo[3,4-b]pyridine Derivative PyrazoloDerivative->sGC Stimulation PyrazoloDerivative->AMPK Inhibition

Caption: Dual mechanism of action of pyrazolo[3,4-b]pyridines in Pulmonary Arterial Hypertension.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives.

General Synthetic Procedure for 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes a common method for the synthesis of the pyrazolo[3,4-b]pyridine core via a cyclization reaction.[11]

Materials:

  • α,β-unsaturated ketones (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium tetrachloride (ZrCl4) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl3)

  • Water

Procedure:

  • A solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) is prepared.

  • A solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added to the ketone solution at 25 °C.

  • The reaction mixture is degassed.

  • ZrCl4 (35 mg, 0.15 mmol) is added to the mixture.

  • The reaction mixture is vigorously stirred at 95 °C for 16 hours.

  • Upon completion, the mixture is concentrated in vacuo.

  • Chloroform and water are added to the residue, and the phases are separated.

  • The aqueous phase is washed twice with chloroform.

  • The combined organic phases are dried and concentrated to yield the crude product, which is then purified by chromatography.

Synthesis_Workflow Start Start Step1 Dissolve α,β-unsaturated ketone in DMF Start->Step1 Step2 Add 5-amino-1-phenyl-pyrazole in EtOH Step1->Step2 Step3 Degas the reaction mixture Step2->Step3 Step4 Add ZrCl4 catalyst Step3->Step4 Step5 Stir at 95°C for 16h Step4->Step5 Step6 Concentrate in vacuo Step5->Step6 Step7 Liquid-liquid extraction with CHCl3/Water Step6->Step7 Step8 Purify by chromatography Step7->Step8 End Final Product Step8->End

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives)

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To a microplate well, add the test compound, recombinant kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell Proliferation (MTT) Assay

This protocol describes the MTT assay, a colorimetric method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 or IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the significant progress made in targeting a range of diseases, from cancer to pulmonary arterial hypertension. The provided data, protocols, and pathway diagrams serve as a valuable resource for the scientific community, aiming to accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of this versatile chemical entity is warranted and holds the potential to address unmet medical needs.

References

Methodological & Application

Synthesis of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key intermediate in the development of various therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore found in compounds targeting a range of diseases.[1][2]

Application Notes

The 1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] Notably, this heterocyclic system is a cornerstone in the design of inhibitors for various kinases, including TANK-binding kinase 1 (TBK1), which is implicated in inflammatory diseases and cancer.[2] Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-leukemic properties by targeting enzymes like Topoisomerase IIα.[1][4]

The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules. The bromine atom at the 3-position and the methyl carboxylate at the 5-position offer versatile handles for further chemical modifications, such as cross-coupling reactions and amidation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Applications:

  • Oncology: Development of kinase inhibitors and cytotoxic agents.[1][2]

  • Immunology and Inflammation: Synthesis of inhibitors for key signaling molecules in inflammatory pathways.[2]

  • Virology: As a scaffold for antiviral drug candidates.

  • Neurology: Potential for developing treatments for neuroinflammatory and neurodegenerative disorders.

Synthetic Protocol

The following protocol outlines a plausible synthetic route for this compound, based on established methodologies for the synthesis of related pyrazolo[3,4-b]pyridine derivatives. The synthesis involves a multi-step sequence starting from readily available reagents.

Overall Reaction Scheme:

Synthesis_Scheme A 3-Amino-4-bromopyrazole C Intermediate A A->C Reaction B Diethyl 2-(ethoxymethylene)malonate B->C Reaction F Methyl 4-chloro-3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate C->F Cyclization & Chlorination Heat D Dowtherm A D->F Solvent E POCl3 / PCl5 E->F Reagent H This compound F->H Esterification G Methanol / H+ G->H Reagent

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This step involves the condensation of 3-Amino-4-bromopyrazole with diethyl 2-(ethoxymethylene)malonate followed by a thermally induced cyclization.

Experimental Protocol:

  • To a solution of 3-Amino-4-bromopyrazole (1.0 eq) in a high-boiling point solvent such as Dowtherm A, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the reaction mixture to approximately 240-250 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Starting Material3-Amino-4-bromopyrazole
ReagentDiethyl 2-(ethoxymethylene)malonate
SolventDowtherm A
Temperature240-250 °C
Reaction Time30-60 min
Typical Yield 70-80%
Step 2: Synthesis of Methyl 4-chloro-3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

The hydroxyl group of the intermediate from Step 1 is converted to a chloro group.

Experimental Protocol:

  • Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Optionally, add a catalytic amount of a tertiary amine (e.g., triethylamine) or N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

ParameterValue
Starting MaterialEthyl 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
ReagentPhosphorus oxychloride (POCl₃)
TemperatureReflux (105-110 °C)
Reaction Time2-4 hours
Typical Yield 85-95%
Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid. Assuming the previous step yielded the ethyl ester, a transesterification or hydrolysis followed by esterification would be necessary. A more direct route from a carboxylic acid precursor is presented here. If starting from the corresponding carboxylic acid, a standard Fischer esterification can be employed.

Experimental Protocol:

  • Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Purify the product by column chromatography or recrystallization.

ParameterValue
Starting Material3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
ReagentMethanol, Sulfuric Acid (catalytic)
TemperatureReflux
Reaction Time4-8 hours
Typical Yield >90%

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Esterification A Mix 3-Amino-4-bromopyrazole and Diethyl 2-(ethoxymethylene)malonate in Dowtherm A B Heat to 240-250 °C A->B C Reaction Monitoring (TLC/LC-MS) B->C D Cool and Precipitate with Hexane C->D E Filter and Dry D->E F Purify (Recrystallization/Chromatography) E->F G Suspend Intermediate in POCl3 H Reflux for 2-4 hours G->H I Reaction Monitoring (TLC/LC-MS) H->I J Quench with Ice and Neutralize I->J K Extract with Organic Solvent J->K L Dry and Concentrate K->L M Purify (Chromatography) L->M N Dissolve Carboxylic Acid in Methanol O Add Catalytic Acid N->O P Reflux for 4-8 hours O->P Q Reaction Monitoring (TLC/LC-MS) P->Q R Neutralize and Remove Methanol Q->R S Extract with Organic Solvent R->S T Dry, Concentrate, and Purify S->T

Caption: A step-by-step workflow for the synthesis of the target compound.

Signaling Pathway of a Potential Target

As pyrazolo[3,4-b]pyridines are known to inhibit TBK1, the following diagram illustrates a simplified view of the TBK1 signaling pathway, which is involved in the innate immune response.

TBK1_Signaling_Pathway cluster_inhibition Inhibition by Pyrazolo[3,4-b]pyridine PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRR->Adaptors Ligand Binding TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation & Dimerization IKK IKK Complex TBK1->IKK Activation Nucleus Nucleus IRF3->Nucleus Translocation NFkB NF-κB IKK->NFkB Activation NFkB->Nucleus Translocation IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Gene Transcription Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines Gene Transcription Inhibitor This compound Derivative Inhibitor->TBK1 Inhibits

Caption: Simplified TBK1 signaling pathway and the point of inhibition.

References

Application Notes and Protocols: Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. Its strategic substitution pattern, featuring a reactive bromide at the 3-position for cross-coupling reactions and a methyl ester at the 5-position for further functionalization, makes it an ideal scaffold for developing targeted therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent elaboration into advanced drug candidates, with a focus on inhibitors of Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor (FGFR).

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in drug discovery, owing to its structural resemblance to purines, which allows it to effectively interact with the ATP-binding sites of various kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This compound serves as a versatile starting material for accessing a diverse range of kinase inhibitors through functionalization at the C3 position, commonly via palladium-catalyzed cross-coupling reactions.[2][3]

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route based on the condensation of a substituted aminopyrazole with a β-ketoester followed by bromination and esterification.

Step 1: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

A mixture of 3-amino-1H-pyrazole-4-carbonitrile and diethyl ethoxymethylenemalonate is heated in a suitable solvent like ethanol with a catalytic amount of a base such as piperidine. The reaction proceeds via a Gould-Jacobs type reaction to form the pyrazolo[3,4-b]pyridine core.

  • Materials: 3-amino-1H-pyrazole-4-carbonitrile, diethyl ethoxymethylenemalonate, ethanol, piperidine.

  • Procedure: To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1 eq) in ethanol, diethyl ethoxymethylenemalonate (1.1 eq) and a catalytic amount of piperidine are added. The mixture is refluxed for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Bromination

The pyrazolo[3,4-b]pyridine core is then brominated at the C3 position using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Materials: Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure: To a solution of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1 eq) in acetonitrile, NBS (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.

  • Materials: Ethyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, sodium hydroxide, water, ethanol.

  • Procedure: The ethyl ester (1 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2 eq) is added, and the mixture is stirred at 60 °C for 2-3 hours. The reaction is then cooled, and the pH is adjusted to ~3-4 with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 4: Methyl Esterification

The carboxylic acid is converted to the methyl ester using standard esterification conditions.[4]

  • Materials: 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, methanol, sulfuric acid (catalytic).

  • Procedure: The carboxylic acid (1 eq) is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate and concentrated to yield the title compound.

StepProductReagents and ConditionsTypical Yield (%)
1Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate3-amino-1H-pyrazole-4-carbonitrile, diethyl ethoxymethylenemalonate, piperidine, ethanol, reflux70-80
2Ethyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylateNBS, acetonitrile, rt80-90
33-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidNaOH, ethanol/water, 60 °C90-95
4This compoundMethanol, H₂SO₄ (cat.), reflux85-95
Protocol 2: Application in Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl moieties at the C3 position.[2][3] This is a key step in the synthesis of many kinase inhibitors.

  • Materials: this compound, arylboronic acid (e.g., 2,6-dichloro-3,5-dimethoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).

  • Procedure: A mixture of this compound (1 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated to 90-100 °C under a nitrogen atmosphere for 8-12 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactant 1Reactant 2Catalyst/BaseSolventProductTypical Yield (%)
This compoundArylboronic AcidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/WaterMethyl 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate60-85

Application in the Synthesis of ALK and FGFR Inhibitors

Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor (FGFR) are receptor tyrosine kinases that, when aberrantly activated, can drive the growth and survival of various cancers.[5][6] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent inhibitors of both ALK and FGFR.[7][8] For instance, the core of the third-generation ALK inhibitor Lorlatinib (PF-06463922) features a related pyrazole structure.[9][10]

The general synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a suitably substituted aryl or heteroaryl boronic acid. The resulting coupled product can then be further modified at the methyl ester position (e.g., through hydrolysis and subsequent amidation) to introduce additional diversity and optimize pharmacological properties.

Signaling Pathways and Mechanism of Action

ALK Signaling Pathway:

In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, resulting in constitutive activation of the ALK kinase domain. This leads to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation, survival, and invasion.[11][12] ALK inhibitors competitively bind to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.

ALK_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ALK_Inhibitor ALK Inhibitor (derived from intermediate) ALK_Inhibitor->EML4_ALK

Caption: ALK signaling pathway and the point of inhibition.

FGFR Signaling Pathway:

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, including the MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and migration.[6] Genetic alterations such as FGFR gene amplification, mutations, or fusions can lead to constitutive receptor activation and contribute to tumorigenesis. FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream oncogenic signals.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGFR_Inhibitor FGFR Inhibitor (derived from intermediate) FGFR_Inhibitor->FGFR

Caption: FGFR signaling pathway and the point of inhibition.

Experimental Workflow Visualization

The overall workflow from the starting materials to the final kinase inhibitor can be visualized as follows:

Synthesis_Workflow Start Aminopyrazole & β-Ketoester Core Pyrazolo[3,4-b]pyridine Core Formation Start->Core Bromo Bromination & Esterification Core->Bromo Intermediate Methyl 3-bromo-1H- pyrazolo[3,4-b]pyridine- 5-carboxylate Bromo->Intermediate Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Aryl_Intermediate 3-Aryl Intermediate Coupling->Aryl_Intermediate Modification Ester Modification Aryl_Intermediate->Modification Final Final Kinase Inhibitor Modification->Final

Caption: General synthetic workflow for kinase inhibitors.

Conclusion

This compound is a high-value chemical intermediate that provides a versatile platform for the synthesis of a wide array of kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient synthesis and derivatization of this important scaffold for the generation of novel therapeutic agents targeting kinases such as ALK and FGFR. The strategic use of this intermediate will continue to fuel the discovery of next-generation targeted cancer therapies.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing Suzuki-Miyaura coupling reactions with Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This versatile building block is frequently utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The protocols outlined below are based on established methodologies for structurally related pyrazolo[3,4-b]pyridine systems and are intended to serve as a comprehensive guide for researchers.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto this core structure. This compound serves as an excellent substrate for such transformations, allowing for diversification at the C3 position. These reactions are typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

Reaction Scheme

The general scheme for the Suzuki coupling reaction of this compound with a boronic acid is depicted below:

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

Two primary protocols are presented, based on successful Suzuki couplings of similar pyrazolo[3,4-b]pyridine scaffolds. [1][2]Protocol A is optimized for the selective arylation at the C3 position, while Protocol B represents a more general approach.

Protocol A: Selective C3-Arylation

This protocol is adapted from a procedure for the selective Suzuki-Miyaura coupling of a 3-iodo-pyrazolo[3,4-b]pyridine derivative. [1][2] Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (de-gassed)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.0-1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and dppf (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add de-gassed 1,4-dioxane and water in a 3:1 ratio (e.g., 3 mL dioxane and 1 mL water per 1 mmol of the bromo-pyrazolopyridine).

  • Heat the reaction mixture to 60-80 °C and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: General Suzuki Coupling

This protocol is a general method applicable to a range of pyrazolo[3,4-b]pyridine derivatives. [3] Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2.0 equivalents)

  • Toluene or 1,2-dimethoxyethane (DME)

  • Ethanol

  • Water (de-gassed)

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equiv.) and the boronic acid (1.1 equiv.) in a mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Add an aqueous solution of the base (e.g., 2M K2CO3 or Na2CO3, 2.0 equiv.).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to de-gas.

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 equiv.), to the mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize representative yields obtained for Suzuki coupling reactions with structurally similar pyrazolo[3,4-b]pyridine halides. These data can be used as a reference for expected outcomes with this compound.

Table 1: Representative Yields for C3-Arylation of a 3-Iodo-pyrazolo[3,4-b]pyridine (Protocol A Conditions) [1][2]

Entry Boronic Acid Yield (%)
1 Phenylboronic acid 93
2 4-Methoxyphenylboronic acid 91
3 4-Chlorophenylboronic acid 88
4 3-Thiopheneboronic acid 85

| 5 | 2-Naphthylboronic acid | 90 |

Table 2: Representative Yields for Suzuki Coupling of a 4-(4-bromophenyl)-pyrazolo[3,4-b]pyridine (Protocol B Conditions) [3]

Entry Boronic Acid Yield (%)
1 4-Methylphenylboronic acid 65
2 3,5-Dimethoxyphenylboronic acid 62
3 Benzo[d]d[2][3]ioxol-4-ylboronic acid 60
4 4-Fluorophenylboronic acid 68

| 5 | 2,3-Difluorophenylboronic acid | 60 |

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki coupling experiment and the catalytic cycle are visualized below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants & Reagents setup Assemble Reaction Vessel reagents->setup degas De-gas Solvent setup->degas addition Add Solvent & Catalyst degas->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench & Extract monitoring->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R1-Pd(II)L2-R2 Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Reactant1 R1-X Reactant1->OxAdd Reactant2 R2-B(OR)2 Reactant2->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the reaction.

References

Application Notes and Protocols: Amide Coupling of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of amide derivatives from Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds, and the conversion of the 5-carboxylate ester to a diverse range of amides is a critical step in the development of novel therapeutic agents.

Two primary strategies for this transformation are presented: a two-step approach involving the hydrolysis of the methyl ester to the corresponding carboxylic acid followed by a standard amide coupling, and a one-step direct aminolysis. The two-step method is often preferred for its milder conditions and broader substrate scope.

General Reaction Scheme

The overall transformation involves the conversion of the methyl ester at the C5 position of the pyrazolo[3,4-b]pyridine core into an amide functionality.

Caption: Two-step amide synthesis workflow.

Protocol 1: Two-Step Hydrolysis and Amide Coupling

This is the most common and versatile method for obtaining the desired amide products.

Step 1: Hydrolysis of the Methyl Ester

This step converts the starting methyl ester to the corresponding carboxylic acid, which is then activated for amide coupling.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of 3-4 with 1N hydrochloric acid (HCl).

    • The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with ethyl acetate or DCM.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. This product is often used in the next step without further purification.

Step 2: Amide Coupling of the Carboxylic Acid

Two common sets of coupling reagents are presented here.

Protocol 1A: HATU-Mediated Amide Coupling

  • Dissolution: Dissolve the 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Reagent Addition: Add the desired amine (1.1 - 1.5 eq), followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 1B: EDC/HOBt-Mediated Amide Coupling

  • Dissolution: Dissolve the 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (1.0 eq) and hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Reagent Addition: Add the desired amine (1.1 - 1.5 eq) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Direct Aminolysis of the Methyl Ester

This one-step method can be effective for simple, unhindered amines but may require elevated temperatures.

Caption: Direct aminolysis reaction pathway.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a large excess of the desired amine (5.0 - 10.0 eq). A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used, or the reaction can be run neat if the amine is a liquid.

  • Heating: Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to several days.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • If a precipitate does not form, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Summary of Amide Coupling Protocols

Protocol Key Reagents Base Solvent Temperature Typical Reaction Time Pros Cons
1A: Two-Step (HATU) Carboxylic Acid, Amine, HATUDIPEA or TEADMF, DCMRoom Temp.4-24 hHigh yields, broad scope, fastReagent cost
1B: Two-Step (EDC/HOBt) Carboxylic Acid, Amine, EDC·HCl, HOBtDIPEA or TEADMF, DCMRoom Temp.12-24 hCost-effective, reliableCan have side reactions
2: Direct Aminolysis Methyl Ester, Amine (excess)Amine acts as baseNeat, DMF, DMSO80-150°C4-48 hOne step, atom economicalHarsh conditions, limited scope

Note: The reaction conditions provided are general and may require optimization for specific amines and to improve yields. It is always recommended to monitor the reactions closely. The choice of protocol will depend on the scale of the reaction, the nature of the amine, and the desired purity of the final product.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure prominently featured in the development of kinase inhibitors. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding site of various kinases, making it an attractive starting point for the design of targeted therapies. Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a key intermediate that offers versatile handles for chemical modification, enabling the synthesis of a diverse library of kinase inhibitors. This document provides detailed application notes and protocols for the utilization of this building block in the synthesis of inhibitors targeting Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and TANK-binding kinase 1 (TBK1).

Kinase Inhibitor Synthesis: A Versatile Scaffold

The 3-bromo and 5-carboxylate substituents on the pyrazolo[3,4-b]pyridine core serve as orthogonal synthetic handles for introducing molecular diversity. The bromine atom is readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce a wide range of aryl, heteroaryl, or amino groups. The methyl ester at the 5-position can be hydrolyzed and subsequently coupled with various amines to form amides, further expanding the chemical space. This versatility allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Data Presentation: Structure-Activity Relationships

The following tables summarize the in vitro inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against TRK, CDK, and TBK1 kinases. This data is crucial for understanding the structure-activity relationships (SAR) and guiding further optimization of lead compounds.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases

Compound IDR1-Group (at C3)R2-Group (at C5)TRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
C03 Substituted PhenylAmide derivative56--[1][2]
C09 Substituted PhenylAmide derivative57--[3]
C10 Substituted PhenylAmide derivative26--[3]
A01 Substituted PhenylAmide derivative293--[4]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDKs

Compound IDR1-Group (at C3)R2-Group (at C5)CDK1 IC50 (µM)CDK2 IC50 (µM)CDK9 IC50 (µM)Reference
SQ-67563 Amino-substitutedAmide derivativePotentPotent-[5]
Compound 8 Naphthalen-2-ylAmine-0.65-[6]
Compound 9a 4-methoxyphenyl4-chlorophenyl-1.6300.262[7]
Compound 14g 4-methoxyphenyl4-(trifluoromethyl)phenyl-0.4600.801[7]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1

Compound IDR1-Group (at C3)R2-Group (at C5)TBK1 IC50 (nM)Reference
15y Substituted PhenylAmide derivative0.2[4][8][9][10]
BX795 (Reference Compound)-7.1[10]
MRT67307 (Reference Compound)-28.7[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of kinase inhibitors starting from this compound. Researchers should adapt these procedures based on the specific target molecule and optimize reaction conditions as necessary.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C3-Arylation/Heteroarylation

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the 3-bromo position of the pyrazolo[3,4-b]pyridine core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated/heteroarylated product.

Protocol 2: Saponification of the C5-Methyl Ester

This protocol describes the hydrolysis of the methyl ester at the 5-position to the corresponding carboxylic acid.

Materials:

  • Methyl 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (from Protocol 1)

  • Base (e.g., LiOH or NaOH, 2.0-3.0 equivalents)

  • Solvent (e.g., THF/water or Methanol/water mixture)

Procedure:

  • Dissolve the methyl ester in the solvent mixture.

  • Add the aqueous solution of the base and stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • Collect the precipitated solid by filtration or extract the product with an organic solvent.

  • Wash the product with water and dry under vacuum to yield the carboxylic acid.

Protocol 3: Amide Coupling at the C5-Position

This protocol describes the formation of an amide bond between the C5-carboxylic acid and a desired amine.

Materials:

  • 3-Aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (from Protocol 2)

  • Amine (1.1 equivalents)

  • Coupling agent (e.g., HATU or HBTU, 1.2 equivalents)

  • Base (e.g., DIPEA or Et3N, 2.0 equivalents)

  • Solvent (e.g., DMF or CH2Cl2)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the synthesized inhibitors and a general experimental workflow for their synthesis and evaluation.

experimental_workflow start This compound step1 Suzuki Coupling (C3-Arylation) start->step1 intermediate1 Methyl 3-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate step1->intermediate1 step2 Saponification (Ester Hydrolysis) intermediate1->step2 intermediate2 3-Aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) final_product->evaluation

Caption: General synthetic workflow for kinase inhibitors.

trk_signaling_pathway neurotrophin Neurotrophin (e.g., NGF) trk TRK Receptor neurotrophin->trk ras_mapk RAS/MAPK Pathway trk->ras_mapk pi3k_akt PI3K/AKT Pathway trk->pi3k_akt plc_pkc PLCγ/PKC Pathway trk->plc_pkc inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->trk proliferation Cell Proliferation & Differentiation ras_mapk->proliferation survival Cell Survival pi3k_akt->survival plc_pkc->proliferation

Caption: TRK signaling pathway and point of inhibition.

cdk_signaling_pathway cyclin Cyclin cdk CDK cyclin->cdk substrate Substrate Phosphorylation (e.g., Rb) cdk->substrate inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->cdk cell_cycle Cell Cycle Progression substrate->cell_cycle

Caption: CDK signaling pathway and point of inhibition.

tbk1_signaling_pathway prr Pattern Recognition Receptors (PRRs) tbk1 TBK1 prr->tbk1 irf3 IRF3 tbk1->irf3 nf_kb NF-κB tbk1->nf_kb inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->tbk1 ifn Type I Interferon Production irf3->ifn inflammatory_cytokines Inflammatory Cytokines nf_kb->inflammatory_cytokines

Caption: TBK1 signaling pathway and point of inhibition.

References

Application Notes and Protocols: Functionalization of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have been investigated as potent inhibitors of various kinases, anti-cancer agents, and probes for neurodegenerative diseases.[1][4][5][6][7] This document provides detailed application notes on the functionalization of the pyrazolo[3,4-b]pyridine scaffold and protocols for the synthesis and evaluation of its derivatives.

Synthetic Strategies for Functionalization

The functionalization of the pyrazolo[3,4-b]pyridine scaffold can be achieved through various synthetic methodologies, including cyclization reactions, multi-component reactions, and late-stage functionalization.

A common and effective method involves the cyclization of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[8][9] This approach allows for the introduction of diverse substituents on the pyridine ring. Another powerful strategy is the use of α,β-unsaturated ketones in a cyclocondensation reaction with 5-aminopyrazoles, which can be catalyzed by agents like ZrCl4.[1] Furthermore, cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, provide an efficient route to halogenated and non-halogenated pyrazolo[3,4-b]pyridines.[10] For late-stage functionalization, direct C-H activation has been successfully employed for the C-3 arylation of the scaffold.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via ZrCl4-Catalyzed Cyclization

This protocol is adapted from the synthesis of novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[1]

Materials:

  • α,β-unsaturated ketones (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)

  • N,N-Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl3)

  • Water

Procedure:

  • Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) in a reaction vessel.

  • Add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) to the reaction mixture at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Halogen-Functionalized Pyrazolo[3,4-b]pyridines via Cascade 6-endo-dig Cyclization

This protocol is based on a method for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines.[10]

Materials:

  • 5-aminopyrazole (1.0 equiv)

  • Alkynyl aldehyde (1.2 equiv)

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.5 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-aminopyrazole in DCM, add the alkynyl aldehyde, NIS or NBS, and TFA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Biological Applications and Data

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown significant activity as kinase inhibitors, which are crucial targets in cancer therapy.

Kinase Inhibitory Activity

Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of several kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), Fibroblast growth factor receptors (FGFRs), Monopolar spindle kinase 1 (Mps1), and TANK-binding kinase 1 (TBK1).[4][5][6][7][12]

Below is a summary of the inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
C03 TRKA56Km-120.304[4]
7n FGFR1<1H1581Not Reported[6]
7n FGFR21.1[6]
7n FGFR31.8[6]
31 Mps12.596MDA-MB-468Not Reported[7]
15y TBK10.2A172Micromolar range[13]
Anti-Leukemic and Topoisomerase II Inhibitory Activity

Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-leukemic and broad-spectrum cytotoxic effects.[14] Compound 8c , for instance, exhibited significant antiproliferative activity across a panel of 60 cancer cell lines and was identified as a Topoisomerase IIα inhibitor.[14]

Compound IDNCI-60 GI50 MG-MID (µM)TargetMechanism of ActionReference
8c 1.33Topoisomerase IIαDNA damage, S-phase arrest, apoptosis[14]

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by pyrazolo[3,4-b]pyridine-based inhibitors.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->TRK

Caption: TRK Signaling Pathway Inhibition.

TBK1_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs / DAMPs Receptor Pattern Recognition Receptor PAMPs_DAMPs->Receptor TBK1 TBK1 Receptor->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 IFN Type I Interferon Gene Expression p_IRF3->IFN Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 15y) Inhibitor->TBK1

Caption: TBK1 Innate Immunity Signaling Pathway Inhibition.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., 5-Aminopyrazoles) Synthesis Functionalization Reaction (e.g., Cyclization) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay (GI50) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR SAR->Synthesis Iterative Design Lead_Compound Identification of Lead Compound SAR->Lead_Compound

References

Application Notes and Protocols for Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key building block in the synthesis of biologically active compounds. This document details its chemical properties, potential applications in drug discovery, and provides exemplary experimental protocols for its utilization in cross-coupling reactions and kinase inhibitor screening.

Chemical Properties and Applications

This compound is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][2] The bromine atom at the 3-position and the methyl ester at the 5-position provide versatile handles for synthetic modification, making this molecule a valuable starting material for the generation of compound libraries for drug discovery.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous kinase inhibitors.[3] Derivatives have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases.[4][5] Consequently, this compound serves as a crucial intermediate for the synthesis of novel kinase inhibitors.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₆BrN₃O₂
Molecular Weight256.06 g/mol
AppearanceOff-white to pale yellow solid (typical)
SolubilitySoluble in DMSO, DMF, and chlorinated solvents
Spectroscopic Data of a Related Compound (for reference)

Proton NMR data for a similar pyrazolo[3,4-b]pyridine derivative is provided for reference. Characterization of the target compound should be performed to confirm its identity.

ProtonChemical Shift (δ, ppm)
Pyridine-H8.45 (d, J = 2.0 Hz, 1H)
Pyridine-H8.18 (d, J = 1.8 Hz, 1H)
NH12.55 (s, 1H)

Note: Data adapted from a study on related pyrazolo[3,4-b]pyridine derivatives.[4]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.[6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The final concentration of the starting material should be approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to screen compounds derived from this compound for their ability to inhibit a specific protein kinase. This is a common assay in the early stages of drug discovery.[5]

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add a small volume of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

  • Add the recombinant kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or remaining ATP.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Pyrazolo-pyridine - Boronic Acid - Base Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Solvent Add Solvents (Dioxane/Water) Catalyst->Solvent Inert Degas with N2/Ar Solvent->Inert Heat Heat to 80-100 °C Inert->Heat Quench Cool & Quench Heat->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Kinase_Inhibition_Pathway cluster_components Assay Components cluster_reaction Kinase Reaction cluster_products Reaction Products Kinase Protein Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation P_Substrate Phosphorylated Substrate Phosphorylation->P_Substrate ADP ADP Phosphorylation->ADP Inhibitor Pyrazolo-pyridine Derivative (Inhibitor) Inhibitor->Kinase Binds to Active Site

Caption: Signaling pathway of kinase inhibition by a pyrazolo-pyridine derivative.

References

Application Notes and Protocols for Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently employed in the design of potent kinase inhibitors.[1][2][3] Its structural features, particularly the pyrazole portion acting as a hydrogen bond donor and acceptor, make it an ideal starting point for engaging the hinge region of various kinases.[1] Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target.[4][5] These initial hits are then optimized to generate high-affinity leads.

Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a versatile fragment and a key building block in FBDD campaigns. The bromine atom at the 3-position provides a convenient handle for synthetic elaboration through cross-coupling reactions, allowing for the exploration of chemical space and the rapid generation of analog libraries. The methyl ester at the 5-position can also be modified to fine-tune physicochemical properties or to introduce additional interactions with the target protein. These application notes provide a comprehensive overview of the utility of this fragment, including experimental protocols and representative data for the development of kinase inhibitors.

Fragment-Based Drug Discovery Workflow

The general workflow for an FBDD campaign starting with fragments like this compound involves several key stages, from initial screening to lead optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization FragLib Fragment Library Screening (e.g., NMR, SPR, DSF) HitVal Hit Validation (Orthogonal Assays) FragLib->HitVal Primary Hits StrucBio Structural Biology (X-ray, NMR) HitVal->StrucBio Validated Hits FragEvo Fragment Elaboration (Suzuki, Buchwald-Hartwig) StrucBio->FragEvo SAR SAR Studies (Biochemical & Cellular Assays) FragEvo->SAR ADME ADME/Tox Profiling SAR->ADME Optimized Leads Preclinical Preclinical Candidate ADME->Preclinical Candidate

Caption: A typical workflow for a fragment-based drug discovery campaign.

Quantitative Data: Potency of 1H-pyrazolo[3,4-b]pyridine Derivatives

The 1H-pyrazolo[3,4-b]pyridine core has been successfully utilized to develop potent inhibitors against a range of kinases. The following table summarizes the inhibitory activities of various derivatives, demonstrating the scaffold's potential.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
C03 TRKA56Km-120.304[1]
C09 TRKA57--[1]
C10 TRKA26--[1]
10g ALK (L1196M)<0.5--[6]
10g ALK (wt)<0.5--[6]
10g ROS1<0.5--[6]
7n FGFR11.8H15810.021[2]
15y TBK10.2--[7]
Compound 40 JAK1---[8]

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a method to determine the in vitro inhibitory activity of compounds against a specific kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1).

Materials:

  • Recombinant human FGFR1 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compounds (starting from, e.g., 100 µM) in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted test compound solution. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add 2.5 µL of a solution containing the FGFR1 enzyme and the poly(Glu, Tyr) substrate in assay buffer.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the enzyme).

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

Protocol 2: Cell Proliferation Assay (Example: H1581 Cell Line)

This protocol outlines a method to assess the anti-proliferative effect of the synthesized compounds on a cancer cell line, such as H1581 (non-small cell lung cancer), which is driven by FGFR1.

Materials:

  • H1581 human lung carcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB)

  • 96-well clear-bottom white plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Seed H1581 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Synthetic Elaboration of the Fragment

The 3-bromo-1H-pyrazolo[3,4-b]pyridine core is readily amenable to synthetic modification, most commonly through Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core fragment to improve potency and selectivity.

Suzuki_Coupling Fragment This compound Br Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Fragment:f0->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid B(OH)2 BoronicAcid:f0->Catalyst Product Elaborated Inhibitor Aryl/Heteroaryl Catalyst->Product:f0 Suzuki Coupling

Caption: Elaboration of the core fragment via Suzuki coupling.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns targeting kinases. Its privileged scaffold, combined with a chemically tractable handle for synthetic elaboration, provides a robust platform for the development of potent and selective inhibitors. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals seeking to leverage this and related fragments in their discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core?

A1: There are two primary retrosynthetic approaches for the synthesis of 1H-pyrazolo[3,4-b]pyridines. The first involves the formation of a pyridine ring onto a pre-existing pyrazole ring. The second strategy is the formation of a pyrazole ring on a pre-existing pyridine ring.[1][2] Multi-component reactions, where three or more reactants are combined in a one-pot synthesis, are also an effective method for generating this scaffold, often with high atom economy and experimental simplicity.[3]

Q2: I am observing low yields in my pyrazolo[3,4-b]pyridine synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your reactants can significantly interfere with the reaction. It is crucial to use high-purity starting materials, and if necessary, purify them before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can lead to incomplete reactions or the formation of side products. Systematic optimization of these parameters is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

  • Work-up Procedure: An improper work-up can lead to product loss. Ensure efficient extraction of the product, thorough washing to remove impurities and catalysts, and proper drying of the organic phase.[4]

Q3: Formation of regioisomers is a problem in my reaction. How can I improve regioselectivity?

A3: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[2][4] Several factors can influence regioselectivity:

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway.

  • Catalyst Selection: The nature of the catalyst can direct the reaction towards a specific regioisomer.

  • pH Control: Adjusting the pH of the reaction mixture can alter the reactivity of the starting materials and favor the formation of one isomer over the other.

Q4: What are some alternative brominating agents I can use if I am having issues with elemental bromine?

A4: While molecular bromine is a powerful brominating agent, its hazardous nature has led to the development of safer alternatives.[1] For electrophilic bromination, N-bromosuccinimide (NBS) is a commonly used, crystalline solid that is easier to handle.[1] Pyridinium tribromide is another solid, stable alternative to liquid bromine.[1] For certain substrates, a combination of a bromide salt and an oxidizing agent, such as a bromide-bromate couple, can generate the reactive bromine species in situ, avoiding the handling of liquid bromine.[5]

Troubleshooting Guides

Guide 1: Low Yield in the Bromination Step

This guide addresses common issues encountered during the electrophilic bromination of the 1H-pyrazolo[3,4-b]pyridine core.

Potential Problem Possible Cause(s) Recommended Solution(s)
Low Conversion Insufficient reactivity of the brominating agent.Consider using a more reactive brominating agent or adding a Lewis acid catalyst to activate the substrate.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation. A patent for a similar compound suggests heating at 120°C.
Short reaction time.Extend the reaction time and monitor the progress by TLC or LC-MS.
Formation of Multiple Products Lack of regioselectivity.The position of bromination on the pyrazolopyridine ring can be influenced by the substituents present and the reaction conditions. A detailed literature search for the bromination of similarly substituted pyrazolopyridines is recommended.
Over-bromination.Reduce the equivalents of the brominating agent or add it portion-wise to the reaction mixture.
Product Degradation Harsh reaction conditions.If the product is unstable at high temperatures, consider using a milder brominating agent or performing the reaction at a lower temperature for a longer duration.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the column chromatography conditions (e.g., solvent system, gradient) or consider recrystallization as an alternative purification method.
Guide 2: Inefficient Esterification of the Carboxylic Acid Precursor

This guide focuses on troubleshooting the conversion of 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to its methyl ester.

Potential Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient acid catalyst.Increase the amount of the acid catalyst (e.g., H₂SO₄). A published procedure for a related compound uses a few drops of concentrated sulfuric acid in methanol.
Presence of water.Ensure all glassware is dry and use anhydrous methanol. The presence of water can hydrolyze the ester back to the carboxylic acid.
Reversible reaction.Use a large excess of methanol to drive the equilibrium towards the product side.
Hydrolysis of the Ester during Work-up Basic conditions during work-up.During the aqueous work-up, use a mild base like sodium bicarbonate to neutralize the acid catalyst and avoid saponification of the ester.
Low Isolated Yield Product loss during extraction.Ensure the correct pH for extraction. The organic product will be more soluble in the organic phase under neutral or slightly basic conditions. Perform multiple extractions with a suitable organic solvent like dichloromethane (DCM).

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a structurally related compound, Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate , adapted from a patent. This can serve as a starting point for the synthesis of the target molecule.

Step 1: Esterification of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

  • To a solution of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in dry methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 4 drops for a 2.4 mmol scale).

  • Reflux the mixture for 6 hours under a nitrogen atmosphere.

  • Cool the solution and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash silica gel column chromatography to obtain methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Step 2: Bromination of Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • In a sealed tube, combine methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), sodium acetate (6.0 eq), and bromine (6.0 eq) in glacial acetic acid.

  • Heat the mixture overnight at 120°C.

  • Cool the solution and pour it into water.

  • Filter the resulting solid, wash with water, and dry under vacuum at room temperature.

  • Purify the crude product by flash silica gel column chromatography to yield methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. The reported yield for this step is 30%.

Visualizations

Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway A 1H-Pyrazolo[3,4-b]pyridine- 5-carboxylic acid B Methyl 1H-pyrazolo[3,4-b]pyridine- 5-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine- 5-carboxylate B->C  Br₂, NaOAc  Acetic Acid, 120°C

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions workup Review Work-up Procedure start->workup purity->conditions analysis Analyze Byproducts (TLC, LC-MS, NMR) conditions->analysis solution Improved Yield conditions->solution workup->analysis reagents Consider Alternative Reagents/Catalysts analysis->reagents reagents->solution

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The two most effective and widely used methods for the purification of this class of compounds are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from reaction byproducts and unreacted starting materials, especially when dealing with complex mixtures. Recrystallization is a powerful technique for achieving high purity, particularly when the crude product is already relatively clean.

Q2: My purified product appears as a viscous oil instead of a solid. Is this normal and how can I induce crystallization?

A2: It is not uncommon for some pyrazolo[3,4-b]pyridine derivatives to initially present as viscous oils, which may crystallize over time.[1] To induce crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure crystalline product, add a single seed crystal to the oil.

  • Trituration: Add a small amount of a solvent in which your compound is poorly soluble (e.g., hexanes or diethyl ether) and stir or sonicate the mixture. This can often encourage the formation of a solid.

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane) and allow the solvent to evaporate slowly in a fume hood.

Q3: I am observing significant peak tailing during HPLC analysis of my purified compound. What could be the cause and how can I resolve it?

A3: Peak tailing with pyridine-containing compounds is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with your compound.

  • pH Adjustment: Lowering the pH of the mobile phase with an acid like formic acid or acetic acid can protonate the pyridine nitrogen, which can sometimes improve peak shape.

  • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with end-capping or a phenyl-hexyl phase, which may have fewer accessible silanol groups.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (polarity is too high or too low).- Co-elution of structurally similar impurities.- Optimize the Eluent System: Systematically screen different solvent mixtures. A good starting point for pyrazolopyridine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities.- Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 silica gel.
Low Recovery of the Product from the Column - The compound is highly polar and is irreversibly adsorbed onto the silica gel.- The compound is unstable on silica gel.- Use a More Polar Eluent: Add a small percentage of methanol or triethylamine to your eluent system to increase its polarity and help desorb your compound.- Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the slurry or the eluent to neutralize acidic sites.- Work Quickly: Do not let the compound sit on the column for an extended period.
Product Elutes with the Solvent Front - The eluent is too polar.- Decrease the Polarity of the Eluent: Start with a less polar solvent system, such as pure hexanes or a low percentage of ethyl acetate in hexanes, and gradually increase the polarity.
Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - The chosen solvent is not suitable for your compound.- Select a Different Solvent: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but have high solubility at elevated temperatures. For pyrazole derivatives, ethanol is often a good choice.[3] Other potential solvents include ethyl acetate, acetonitrile, or mixtures such as ethanol/water.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Use a Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
The product crystallizes out with impurities. - The cooling process was too rapid.- The concentration of impurities is too high.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.- Pre-purification: If the crude material is very impure, it is advisable to first perform a quick purification by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound derivatives using flash column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or DCM/MeOH) to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, level bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of 0% to 10% methanol in dichloromethane can be used.[2]

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for the purification of this compound derivatives by recrystallization.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound has high solubility when hot and low solubility when cold. Ethanol is a good starting point for many pyrazole derivatives.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during this time. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_material Starting Materials reaction Chemical Reaction raw_material->reaction crude_product Crude Product reaction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product hplc_analysis HPLC Analysis pure_product->hplc_analysis nmr_analysis NMR Analysis pure_product->nmr_analysis

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt outcome Pure Product? start->outcome success Successful Purification outcome->success Yes failure Purification Issues outcome->failure No check_tlc Re-evaluate TLC for optimal solvent system failure->check_tlc change_solvent Select a different recrystallization solvent failure->change_solvent change_stationary_phase Try a different stationary phase failure->change_stationary_phase check_pH Adjust mobile phase pH for HPLC failure->check_pH

Caption: A logical diagram illustrating the troubleshooting process for the purification of pyrazolopyridine derivatives.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrazolo[3,4-b]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazolo[3,4-b]pyridine compounds exhibit poor aqueous solubility?

A1: The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that is generally planar and possesses a relatively rigid structure. This planarity can facilitate strong crystal lattice packing, leading to high lattice energy that is difficult for water molecules to overcome, resulting in low aqueous solubility. Furthermore, many derivatives of this scaffold, particularly those developed as kinase inhibitors, are designed to be lipophilic to effectively bind to the ATP-binding pocket of kinases, which further contributes to their poor water solubility.

Q2: What are the primary strategies for improving the solubility of pyrazolo[3,4-b]pyridine compounds?

A2: The main approaches to enhance the solubility of these weakly basic compounds include:

  • Salt Formation: Converting the weakly basic pyrazolo[3,4-b]pyridine moiety into a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can disrupt the crystal lattice of the active pharmaceutical ingredient (API), leading to improved solubility and dissolution rates.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and enhance solubility by presenting the drug in a higher energy state.

Q3: How do I select the appropriate salt form for my pyrazolo[3,4-b]pyridine compound?

A3: Salt screening is a critical process that involves reacting the free base of your compound with a variety of pharmaceutically acceptable acids. The selection of the best salt form is based on a comprehensive evaluation of several factors, including crystallinity, aqueous solubility, dissolution rate, physical and chemical stability, and hygroscopicity. For weakly basic compounds, a common rule of thumb is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic compound to ensure stable salt formation.

Q4: When should I consider co-crystals instead of salts?

A4: Co-crystallization is a valuable alternative to salt formation, especially for compounds that are non-ionizable or when salt forms exhibit undesirable properties such as hygroscopicity or instability.[1] Co-crystals can improve solubility and dissolution rates without altering the intrinsic pharmacological activity of the API.[1]

Q5: What are the advantages of using amorphous solid dispersions (ASDs) for pyrazolo[3,4-b]pyridine compounds?

A5: ASDs are particularly effective for highly lipophilic and poorly soluble compounds (BCS Class II and IV). By dispersing the drug at a molecular level within a hydrophilic polymer, ASDs can significantly increase the apparent solubility and dissolution rate. This can lead to improved oral bioavailability. Common methods for preparing ASDs include spray drying and hot-melt extrusion.

Troubleshooting Guides

Issue 1: My pyrazolo[3,4-b]pyridine compound has very low solubility in aqueous buffers for in vitro assays.
Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity and Lipophilicity Prepare a salt form of your compound. A hydrochloride or mesylate salt is often a good starting point for weakly basic compounds.Increased aqueous solubility, allowing for the preparation of stock solutions at higher concentrations for biological assays.
Compound Precipitation in Assay Media Use a co-solvent system (e.g., DMSO, ethanol) to prepare a concentrated stock solution, and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts.Maintained compound solubility in the final assay medium, preventing precipitation and ensuring accurate biological data.
Insufficient Solubilization Consider formulating the compound as an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC-AS) for in vitro testing.Enhanced apparent solubility and dissolution rate in aqueous media.
Issue 2: Poor oral bioavailability in preclinical animal studies despite good in vitro potency.
Potential Cause Troubleshooting Step Expected Outcome
Low Dissolution Rate in the Gastrointestinal Tract Formulate the compound as a micronized powder or a nanosuspension to increase the surface area for dissolution.Improved dissolution rate and potentially increased oral absorption and bioavailability.
Precipitation in the Intestine Develop a pH-modifying formulation by including acidic excipients to maintain a lower pH in the microenvironment of the dissolving drug particle, thereby keeping the weakly basic compound in its more soluble, ionized form.Reduced precipitation in the higher pH environment of the small intestine, leading to improved absorption.
Inadequate Solubility for Absorption Formulate the compound as an amorphous solid dispersion or a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).Significantly enhanced solubility and dissolution in the GI tract, leading to improved bioavailability.

Data Presentation: Solubility of Pyrazolo[3,4-b]pyridine Analogs and Related Kinase Inhibitors

The following tables summarize solubility data for selected pyrazolo[3,4-b]pyridine-related kinase inhibitors and demonstrate the impact of different formulation strategies.

Table 1: Aqueous Solubility of Selected TRK Inhibitors with Pyrazolo-Fused Cores

CompoundCore StructureAqueous SolubilityReference
LarotrectinibPyrazolo[1,5-a]pyrimidineVery soluble at pH 1.0, freely soluble at pH 6.8[2]
EntrectinibPyrazolo[3,4-b]pyridine analog~0.2 mg/mL in DMF:PBS (1:4, pH 7.2)[3]
RepotrectinibPyrazolo[1,5-a]pyrimidineDMSO: 60 mg/mL[4]

Table 2: Example of Solubility Enhancement of a Pyrazolo[3,4-d]pyrimidine Derivative

Compound FormAqueous SolubilityFold IncreaseReference
Parent Compound (Free Base)< 0.01 µg/mL-[1]
N-methylpiperazino carbamate prodrug6 µg/mL>600[1]

Experimental Protocols

Protocol 1: Salt Formation Screening for a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a general procedure for screening different salt forms of a weakly basic pyrazolo[3,4-b]pyridine compound.

Salt_Formation_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis Start Dissolve Free Base in Solvent AddAcid Add Equimolar Acid Solution Start->AddAcid Evaporation Slow Evaporation AddAcid->Evaporation Cooling Cooling Crystallization AddAcid->Cooling Slurry Slurry Conversion AddAcid->Slurry Isolate Isolate Solids Evaporation->Isolate Cooling->Isolate Slurry->Isolate Characterize Characterize Solid Form (PXRD, DSC, TGA) Isolate->Characterize Solubility Measure Aqueous Solubility Characterize->Solubility Select Select Optimal Salt Solubility->Select

Caption: Workflow for ASD preparation by spray drying.

Methodology:

  • Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMCAS, PVP/VA, Soluplus®) and a common solvent system (e.g., acetone/water, methanol) that dissolves both the pyrazolo[3,4-b]pyridine API and the polymer.

  • Solution Preparation: Prepare a solution by dissolving the API and the polymer in the selected solvent at a specific drug loading (e.g., 10-50% w/w).

  • Spray Drying:

    • Set the spray dryer parameters, including inlet temperature, atomization gas flow rate, and solution feed rate. These parameters will need to be optimized for the specific API-polymer system.

    • Pump the solution through the atomizer into the drying chamber.

    • The hot drying gas rapidly evaporates the solvent, forming solid particles.

    • Collect the dried powder from the cyclone.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using PXRD (absence of Bragg peaks).

    • Determine the glass transition temperature (Tg) using DSC.

    • Examine the particle morphology using Scanning Electron Microscopy (SEM).

  • Dissolution Testing: Perform in vitro dissolution studies in relevant media to assess the improvement in dissolution rate compared to the crystalline API.

Signaling Pathway

Many pyrazolo[3,4-b]pyridine derivatives are developed as inhibitors of Tropomyosin Receptor Kinases (TRKs). The diagram below illustrates the downstream signaling pathways activated by TRK receptors, which are often targeted in cancer therapy.

TRK Signaling Pathway

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras Ras/Erk Pathway cluster_pi3k PI3K/Akt Pathway cluster_plc PLC-γ Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLC-γ TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK Binds and activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription Erk->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival IP3 IP3 PLCg->IP3 PIP2 -> IP3 + DAG DAG DAG PLCg->DAG PIP2_plc PIP2 PKC PKC DAG->PKC PKC->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: Key downstream signaling pathways of TRK receptors.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the three-component synthesis of pyrazolo[3,4-b]pyridines are a common challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can significantly interfere with the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically impact the reaction outcome.

    • Recommendation: Screen various catalysts. While traditional methods often use acidic catalysts like acetic acid, Lewis acids such as ZrCl₄ or heterogeneous catalysts like a nano-magnetic catalyst (Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) have demonstrated high effectiveness.[1] Catalyst loading is also a crucial parameter to optimize. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was identified as the optimal amount.[1]

  • Solvent Effects: The solvent plays a vital role in the solubility of reactants and the kinetics of the reaction.

    • Recommendation: A solvent screening is advisable. Ethanol is a frequently used solvent.[1] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others necessitate heating.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the desired product. UV light (254 nm) is a common visualization technique for these aromatic compounds, where they typically appear as dark spots. Staining with iodine vapor can also be an effective visualization method for many organic compounds.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my pyrazolo[3,4-b]pyridine synthesis?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials such as 1,3-dicarbonyl compounds.[2]

  • Controlling Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction. It is highly recommended to consult the literature for specific examples that are analogous to your target molecule to identify conditions that favor the formation of the desired isomer.

  • Nature of Reactants: The electrophilicity of the carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound is a key determinant of the product ratio.[2] When the electrophilicity of the two carbonyl groups is very similar, a nearly 50:50 mixture of regioisomers can be expected.[2] However, if there is a significant difference in their electrophilicity, a regioselectivity of over 80% can be achieved.[2]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common technique for separating regioisomers. The selection of the eluent is critical for achieving good separation. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.

Issue 3: Formation of N-Oxide Byproducts

Question: I have identified a byproduct that appears to be an N-oxide of my target pyrazolo[3,4-b]pyridine. How can I prevent its formation?

Answer: N-oxide formation is a potential side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. The pyridine nitrogen is susceptible to oxidation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Scrutinize your reaction components to ensure no unintended oxidizing agents are present. Certain reagents or impurities can act as oxidants under the reaction conditions.

  • Temperature Control: Avoid excessively high temperatures, as this can promote oxidation.

Issue 4: Dimerization and Other Unwanted Rearrangements

Question: I am observing unexpected byproducts that could be dimers or rearranged products. What could be the cause and how can I mitigate this?

Answer: Dimerization or rearrangement reactions can occur under certain conditions, often catalyzed by acid or heat.

  • Concentration: High concentrations of reactants or intermediates can favor dimerization.

    • Recommendation: Try running the reaction at a lower concentration.

  • Temperature Control: As with N-oxide formation, excessive heat can promote unwanted side reactions.

    • Recommendation: Maintain strict temperature control and consider running the reaction at a lower temperature for a longer period.

  • pH Control: The pH of the reaction mixture can be critical.

    • Recommendation: If using an acid catalyst, carefully optimize the amount used. In some cases, a milder acid or a buffer solution might be beneficial. For base-catalyzed reactions, the choice and concentration of the base are equally important.

Data Presentation

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingYield (%)Reference
AC-SO₃H5 mg80[1]
AC-SO₃H10 mg75[1]
AC-SO₃H15 mg72[1]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mg95[1][3]
ZrCl₄0.15 mmol13-28[1]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolRoom Temperature0.5-0.7580[1]
Solvent-free1000.2595[1][3]
EtOH/DMF (1:1)951613-28[1]

Experimental Protocols

General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst [1][3]

  • Combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂).

  • Stir the mixture at 100°C under solvent-free conditions.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 h.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 5-Aminopyrazole 5-Aminopyrazole Intermediate Intermediate 5-Aminopyrazole->Intermediate Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Intermediate->Pyrazolo[3,4-b]pyridine Cyclization Regioisomer Regioisomer Intermediate->Regioisomer Alternative Cyclization Dimer Dimer Intermediate->Dimer Dimerization N-Oxide N-Oxide Pyrazolo[3,4-b]pyridine->N-Oxide Oxidation

Caption: Main and side reaction pathways in pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or No Product Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Successful_Synthesis Successful Synthesis Low_Yield->Successful_Synthesis No Optimize_Catalyst Optimize Catalyst and Loading Check_Purity->Optimize_Catalyst Screen_Solvents Screen Solvents Optimize_Catalyst->Screen_Solvents Optimize_Temp_Time Optimize Temperature and Time Screen_Solvents->Optimize_Temp_Time Monitor_Reaction Monitor Reaction (TLC) Optimize_Temp_Time->Monitor_Reaction Monitor_Reaction->Successful_Synthesis

Caption: A workflow for troubleshooting low product yield.

Gould_Jacobs_Mechanism Aminopyrazole Aminopyrazole Intermediate_1 Enamine Intermediate Aminopyrazole->Intermediate_1 Malonic_Ester_Derivative Diethyl (ethoxymethylene)malonate Malonic_Ester_Derivative->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Thermal Cyclization Product 4-Hydroxy-pyrazolo[3,4-b]pyridine-3-carboxylate Intermediate_2->Product Tautomerization

Caption: Simplified mechanism of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the synthesis and subsequent reactions of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

I. Synthesis Workflow Overview

The synthesis of this compound typically involves a multi-step sequence. The following diagram outlines a common synthetic pathway, which will be the focus of the troubleshooting guide.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Further Functionalization A 3-Aminopyrazole C Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate A->C Gould-Jacobs Reaction B Diethyl(ethoxymethylene)malonate B->C D Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate C->D Dehalogenation E This compound D->E N-Bromosuccinimide (NBS) F Suzuki Coupling Product E->F Suzuki Coupling G 3-Bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid E->G Ester Hydrolysis Gould_Jacobs_Troubleshooting start Low Yield in Gould-Jacobs Reaction check_reagents Check Purity of Starting Materials start->check_reagents check_temp Verify Reaction Temperatures check_reagents->check_temp Reagents OK check_cyclization Optimize Cyclization Conditions check_temp->check_cyclization Temperatures Correct outcome1 Improved Yield check_cyclization->outcome1 Optimization Successful outcome2 Still Low Yield check_cyclization->outcome2 Optimization Failed

Technical Support Center: Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the structural features of the molecule (a brominated heterocyclic compound with a methyl ester), several factors can influence its stability. These include exposure to light, elevated temperatures, humidity, and incompatible substances such as strong acids, bases, oxidizing agents, and certain metals.[1][2] For compounds dissolved in solvents like DMSO, repeated freeze-thaw cycles can also be detrimental, particularly if the solvent has absorbed moisture.[3][4]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place.[1][4] The container should be tightly sealed to prevent moisture and air exposure. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: I am observing unexpected side products in my reaction. Could this be due to the instability of the starting material?

A3: Yes, the formation of unexpected side products can be an indication of the degradation of your starting material. It is advisable to verify the purity of the this compound before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: Can the bromine atom on the pyrazolopyridine ring be displaced during reactions?

Troubleshooting Guides

Issue 1: Inconsistent or Poor Yields in Reactions

If you are experiencing inconsistent or lower-than-expected yields, consider the following troubleshooting steps:

  • Verify Starting Material Purity:

    • Run a fresh analysis (e.g., NMR, LC-MS) of your starting material to confirm its purity and identity.

    • Compare the results with the certificate of analysis or a freshly opened sample.

  • Assess Storage Conditions:

    • Review the storage conditions of your compound. Has it been exposed to light, heat, or moisture?

    • If stored in solution, consider the possibility of solvent-mediated degradation.

  • Reaction Workup:

    • Be mindful that some compounds can degrade upon exposure to acidic or basic conditions during the workup.[5] You can test the stability of your compound by exposing a small sample to the workup conditions and analyzing it by TLC or LC-MS.[5]

Issue 2: Appearance of Impurities in Stored Material

If you suspect your stored compound has degraded, follow these steps:

  • Re-analyze the Compound:

    • Use analytical techniques like HPLC or LC-MS to check for the presence of new peaks that were not there initially.

    • NMR spectroscopy can also be used to identify potential degradation products.

  • Purification:

    • If impurities are detected, re-purify the compound using an appropriate method such as column chromatography or recrystallization before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C for long-term)To minimize thermal degradation.
Light In the dark (amber vials)To prevent light-induced decomposition.[1]
Atmosphere Dry, inert gas (e.g., Nitrogen)To protect against moisture and oxidation.[4]
Container Tightly sealedTo prevent ingress of moisture and air.[1]

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Appropriate analytical grade solvents (e.g., acetonitrile, DMSO)
  • Vials (clear and amber)
  • HPLC or LC-MS system
  • Temperature-controlled chambers/ovens

2. Procedure:

  • Initial Analysis: Prepare a stock solution of the compound in a suitable solvent and perform an initial HPLC/LC-MS analysis to determine its purity and retention time. This will serve as the time-zero reference.
  • Stress Conditions:
  • Thermal Stress: Aliquot the stock solution into clear vials and place them in chambers at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).
  • Light Stress: Aliquot the stock solution into both clear and amber vials and expose the clear vials to a light source (e.g., UV lamp or direct sunlight) while keeping the amber vials in the dark as a control.
  • pH Stress: Adjust the pH of the stock solution to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions using appropriate buffers.
  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), take samples from each stress condition and analyze them by HPLC/LC-MS.
  • Data Analysis: Compare the chromatograms of the stressed samples with the time-zero reference. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

Visualizations

cluster_factors Factors Affecting Stability cluster_compound This compound cluster_outcome Potential Outcomes Temperature Temperature Compound Compound Stability Temperature->Compound Light Light Light->Compound Moisture Moisture/Humidity Moisture->Compound pH pH (Acid/Base) pH->Compound Oxidants Oxidizing Agents Oxidants->Compound Degradation Degradation Compound->Degradation LossOfPurity Loss of Purity Degradation->LossOfPurity ReducedActivity Reduced Biological Activity LossOfPurity->ReducedActivity

Caption: Factors influencing the stability of the compound.

Start Unexpected Experimental Results (e.g., low yield, side products) CheckPurity Verify Purity of Starting Material (NMR, LC-MS) Start->CheckPurity PurityOK Purity is as Expected? CheckPurity->PurityOK ReviewStorage Review Storage Conditions (Temp, Light, Moisture) PurityOK->ReviewStorage Yes Repurify Re-purify Starting Material PurityOK->Repurify No StorageOK Storage Conditions Appropriate? ReviewStorage->StorageOK InvestigateReaction Investigate Reaction Conditions (Reagents, Temp, Solvent) StorageOK->InvestigateReaction Yes ImproveStorage Improve Storage Practices StorageOK->ImproveStorage No End Problem Likely Resolved or Reaction-Related InvestigateReaction->End Repurify->End ImproveStorage->End

Caption: Troubleshooting workflow for stability issues.

cluster_compound This compound cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Compound Starting Material EsterHydrolysis Ester Hydrolysis (Acid/Base catalysis) Compound->EsterHydrolysis H₂O, H⁺/OH⁻ Debromination Reductive Debromination Compound->Debromination Reducing Agent RingOpening Pyrazolopyridine Ring Opening (Harsh Conditions) Compound->RingOpening e.g., Strong Oxidant CarboxylicAcid Carboxylic Acid Derivative EsterHydrolysis->CarboxylicAcid DebrominatedProduct Debrominated Analog Debromination->DebrominatedProduct RingOpenedFragments Various Ring-Opened Fragments RingOpening->RingOpenedFragments

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions involving brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with brominated heterocycles can stem from several issues. The initial points to verify are the quality and stability of your reagents and the reaction setup. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, challenging couplings with electron-rich or sterically hindered heterocycles often benefit from more specialized systems.[1] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can enhance the efficiency of the oxidative addition and reductive elimination steps.[2][3]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1][2][4] The choice of base can significantly influence the reaction's success. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones, particularly for less reactive aryl bromides.[2] However, for base-sensitive substrates, milder options like potassium fluoride (KF) might be necessary.[1]

  • Solvent System: The solvent must be appropriate for solubilizing the reactants and compatible with the chosen catalyst and base. Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, often in combination with water.[2][5] For poorly soluble substrates, polar aprotic solvents like DMF may be beneficial.[2]

  • Reaction Temperature: Inadequate heating can lead to a sluggish or incomplete reaction.[6] Most Suzuki couplings require temperatures between 80-110 °C. However, excessively high temperatures can lead to catalyst decomposition or increased side reactions.[6] Microwave irradiation can be a valuable tool to reduce reaction times and improve yields, especially for sluggish reactions.[1]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2][7] Incomplete removal of oxygen can lead to catalyst deactivation and the formation of unwanted side products. It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[2]

Q2: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a common issue that can significantly lower the yield of the desired coupled product. The most prevalent side reactions in Suzuki couplings of brominated heterocycles are dehalogenation, homocoupling, and protodeboronation.

  • Dehalogenation: This side reaction involves the replacement of the bromine atom on the heterocycle with a hydrogen atom.[5][6]

    • Causes: The presence of a hydrogen source, overly harsh reaction conditions (high temperature or long reaction times), or an inappropriate catalyst/ligand system can promote dehalogenation.[1] The choice of base can also play a role.[1]

    • Solutions: Ensure the use of dry solvents and consider a non-protic solvent system. Lowering the reaction temperature and/or shortening the reaction time may also be beneficial.[1] Screening different palladium catalysts and ligands is recommended, as some systems are more prone to this side reaction.[1] For nitrogen-containing heterocycles like pyrroles, N-protection can suppress dehalogenation.[8]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct.[2][6]

    • Causes: The presence of oxygen is a primary driver of homocoupling.[2][5] The use of a Pd(II) precatalyst can also contribute, as it may be reduced by the boronic acid, leading to homocoupling.[5][6]

    • Solutions: Rigorous degassing of the reaction mixture and solvents is the most critical step to minimize homocoupling.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ can also be advantageous.[6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[6][7]

    • Causes: This side reaction is particularly common with electron-rich or certain heteroaryl boronic acids and can be accelerated by strong bases in aqueous media.[7][9][10] The stability of the boronic acid itself is a key factor.[6]

    • Solutions: Consider using a milder base such as KF or K₂CO₃.[7] Switching to anhydrous reaction conditions can significantly reduce protodeboronation as water is the proton source.[7] Using more stable boronic esters, like pinacol esters, or potassium trifluoroborate salts can also be an effective strategy.[5][6]

Troubleshooting Guides

Low Conversion or No Reaction

If you are experiencing low to no conversion of your starting materials, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.

Troubleshooting_Low_Conversion start Low/No Conversion check_reagents 1. Verify Reagent Quality - Purity of bromoheterocycle - Activity of boronic acid/ester - Freshness of catalyst and base start->check_reagents check_setup 2. Review Reaction Setup - Effective degassing (Ar/N2) - Anhydrous conditions (if required) - Efficient stirring check_reagents->check_setup Reagents OK optimize_conditions 3. Optimize Reaction Conditions - Screen catalysts/ligands - Screen bases - Screen solvents - Vary temperature check_reagents->optimize_conditions Reagents Questionable (Use fresh reagents) check_setup->optimize_conditions Setup Correct check_setup->optimize_conditions Setup Issues Found (Correct and retry) consider_alternatives 4. Consider Alternative Reagents - Use boronic ester (e.g., pinacol) - Use potassium trifluoroborate salt optimize_conditions->consider_alternatives Optimization Fails success Reaction Successful optimize_conditions->success Optimization Successful consider_alternatives->optimize_conditions Try optimized conditions with new reagents

Caption: A stepwise guide for troubleshooting low conversion in Suzuki coupling reactions.

Common Side Reactions and Mitigation Strategies

The following diagram illustrates the common side reactions and the key strategies to minimize their formation.

Side_Reactions main_reaction Desired Suzuki Coupling dehalogenation Dehalogenation (Ar-H) main_reaction->dehalogenation homocoupling Homocoupling (R-B(OH)2 -> R-R) main_reaction->homocoupling protodeboronation Protodeboronation (R-B(OH)2 -> R-H) main_reaction->protodeboronation mitigation_dehalo Mitigation: - Milder conditions (↓ Temp, ↓ Time) - Screen catalyst/ligand - N-protection for N-heterocycles - Anhydrous solvent dehalogenation->mitigation_dehalo mitigation_homo Mitigation: - Rigorous degassing (Ar/N2) - Use Pd(0) catalyst source homocoupling->mitigation_homo mitigation_proto Mitigation: - Use milder base (e.g., KF) - Anhydrous conditions - Use stable boronic esters protodeboronation->mitigation_proto

Caption: Common side reactions in Suzuki coupling and their respective mitigation strategies.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki coupling with brominated heterocycles. The data is compiled from various literature sources for illustrative purposes and specific results will be substrate-dependent.[1]

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001245
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100492
Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃THF80688
Pd(dppf)Cl₂ (3)-K₂CO₃DMF110295

Table 2: Influence of Base and Solvent on Reaction Outcome

BromoheterocycleBoronic AcidBaseSolventTemp (°C)Yield (%)Side Product(s)
2-BromopyridinePhenylboronic acidNa₂CO₃DME/H₂O8560Dehalogenation
2-BromopyridinePhenylboronic acidK₃PO₄Dioxane10091Minimal
3-Bromofuran4-Methoxyphenylboronic acidKOHEthanol/H₂O8055Protodeboronation
3-Bromofuran4-Methoxyphenylboronic acidKFTHF (anhydrous)7085Minimal

Experimental Protocols

General Protocol for a Screening Suzuki Coupling Reaction

This protocol is intended as a starting point for the optimization of a Suzuki coupling reaction with a brominated heterocycle.

  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the degassed solvent.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Microwave-Assisted Suzuki Coupling

Microwave heating can often accelerate reactions and improve yields.[1]

  • Vial Preparation: To a 10 mL microwave vial, add the brominated heterocycle (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., cesium carbonate, 2.0 mmol).[1]

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and 5 mL of a degassed solvent (e.g., 1,4-dioxane).[1]

  • Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes) with stirring.[1]

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product as needed.[1]

Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)-R L2 pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product Ar-R (Product) pd2_biaryl->product reductive_elimination Reductive Elimination arx Ar-X (Bromoheterocycle) arx->pd2_complex boronic_acid R-B(OH)2 + Base boronic_acid->pd2_biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Characterization of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted pyrazolo[3,4-b]pyridines. The information addresses common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges in the synthesis of substituted pyrazolo[3,4-b]pyridines?

A1: The most frequently encountered initial hurdles are low reaction yields and the formation of regioisomers, particularly in multi-component reactions.[1] The purity of starting materials, especially the aminopyrazole, is crucial, as impurities can significantly interfere with the reaction.[1] Catalyst selection, solvent choice, reaction temperature, and time are all critical parameters that require careful optimization to improve yields and control regioselectivity.[1]

Q2: How can I distinguish between the N-1 and N-2 tautomers of my pyrazolo[3,4-b]pyridine derivative?

A2: Distinguishing between the 1H- and 2H-isomers can be challenging but is often achievable using a combination of NMR techniques.[2][3] 13C NMR spectroscopy can be particularly useful for differentiating between N-1 and N-2 substituted isomers.[4] In some cases, 15N NMR can provide more direct evidence of the substitution pattern.[3] Confirmation of the specific tautomer is definitively achieved through single-crystal X-ray diffraction analysis if a suitable crystal can be obtained.[5][6]

Q3: My purified pyrazolo[3,4-b]pyridine sample shows poor solubility in common NMR solvents. What can I do?

A3: Poor solubility is a common issue. If standard solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are ineffective, consider using a small amount of trifluoroacetic acid-d (TFA-d) in the NMR tube to protonate the molecule and improve solubility. However, be aware that this can significantly alter the chemical shifts. Alternatively, deuterated methanol (CD3OD) or deuterated dimethylformamide (DMF-d7) can be effective for more polar derivatives. Warming the sample may also improve solubility, but be cautious of potential degradation.

Q4: The mass spectrum of my compound is complex and doesn't show a clear molecular ion peak. How should I interpret it?

A4: The fragmentation of pyrazolo[3,4-b]pyridines in mass spectrometry can be intricate.[7][8] The absence of a prominent molecular ion peak (M+) might be due to its instability under the ionization conditions. Common fragmentation patterns can involve the loss of substituents or cleavage of the heterocyclic rings.[7][8] For instance, the elimination of molecules like CO and HCN has been observed in the fragmentation of related fused pyrazole systems.[7][8] It is advisable to use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion or protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the fragments and the parent ion.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields in the synthesis of pyrazolo[3,4-b]pyridines, especially via three-component reactions, are a frequent problem.[1] The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Troubleshooting Steps
Impure Starting Materials Ensure the purity of all reactants, particularly the aminopyrazole. Recrystallize or purify starting materials if necessary.[1]
Suboptimal Catalyst Screen a variety of catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl4 have also proven effective.[1][9] Optimize the catalyst loading.
Inappropriate Solvent Conduct a solvent screen. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures can lead to higher yields.[1]
Incorrect Temperature or Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Some syntheses proceed at room temperature, while others require heating.[1]
Issue 2: Formation and Separation of Regioisomers

The synthesis of pyrazolo[3,4-b]pyridines using unsymmetrical starting materials often leads to the formation of a mixture of regioisomers, which can be difficult to separate.[1]

Challenge Recommended Strategies
Controlling Regioselectivity The electronic and steric properties of the substituents on the starting materials often dictate regioselectivity. For instance, in reactions with unsymmetrical 1,3-dicarbonyls, the more electrophilic carbonyl group tends to react preferentially.[1] The choice of catalyst and solvent can also influence the isomeric ratio.[1]
Separating Regioisomers Column Chromatography: This is the most common method for separating regioisomers. A systematic approach to eluent selection is recommended, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate).[1] Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique.[1]
Issue 3: Ambiguous NMR Spectral Data

The fused heterocyclic nature of pyrazolo[3,4-b]pyridines can lead to complex NMR spectra that are challenging to interpret.

Problem Suggested Action
Overlapping Signals in 1H NMR Run the spectrum at a higher magnetic field strength to improve signal dispersion. 2D NMR techniques such as COSY (Correlation Spectroscopy) can help identify coupled proton networks.
Difficulty in Assigning Carbon Signals Utilize 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons.
Uncertainty about Tautomeric Form As mentioned in the FAQs, 13C and 15N NMR can be informative.[3][4] Comparing the experimental chemical shifts with those from theoretical calculations (e.g., DFT) for all possible tautomers can also aid in structural assignment.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, least polar eluent.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient should be chosen based on the polarity of the target compound and impurities, as determined by preliminary TLC analysis.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of 13C.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex, acquire 2D spectra such as COSY, HSQC, and HMBC using standard pulse programs available on the spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the 1H signals and assign the chemical shifts for all signals by analyzing the 1D and 2D spectra.[10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_final Final Product synthesis Synthesis of Pyrazolo[3,4-b]pyridine workup Aqueous Work-up & Extraction synthesis->workup tlc_check TLC Analysis of Crude Product workup->tlc_check column Flash Column Chromatography tlc_check->column recrystallization Recrystallization (Optional) column->recrystallization nmr NMR Spectroscopy (1H, 13C, 2D) recrystallization->nmr ms Mass Spectrometry (LRMS & HRMS) recrystallization->ms xray X-ray Crystallography (if crystalline) recrystallization->xray final_product Pure, Characterized Compound

Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis and characterization.

troubleshooting_tree start Low Reaction Yield? check_purity Check Purity of Starting Materials start->check_purity Yes purify_reagents Purify/Recrystallize Reagents check_purity->purify_reagents optimize_catalyst Optimize Catalyst & Loading screen_catalysts Screen Lewis/Brønsted Acids optimize_catalyst->screen_catalysts optimize_conditions Optimize Solvent, Temp. & Time monitor_tlc Monitor Reaction by TLC optimize_conditions->monitor_tlc purify_reagents->optimize_catalyst screen_catalysts->optimize_conditions rerun Re-run Reaction monitor_tlc->rerun

Caption: Troubleshooting decision tree for addressing low reaction yields.

signaling_pathway ligand Growth Factor (e.g., NGF) receptor TRK Receptor Tyrosine Kinase ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k PI3K-AKT Pathway dimerization->pi3k plc PLCγ Pathway dimerization->plc proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k->proliferation plc->proliferation inhibitor Pyrazolo[3,4-b]pyridine (TRK Inhibitor) inhibitor->dimerization Inhibits Kinase Activity

Caption: Simplified TRK signaling pathway inhibited by pyrazolo[3,4-b]pyridines.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yields in Three-Component Reactions

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylate derivative and observing very low yields. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole, is crucial as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.[1]

    • Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl4 or novel catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H) have been shown to be effective.[1][2] Catalyst loading is also critical; for instance, in a synthesis using AC-SO3H, 5 mg was found to be optimal for a 0.25 mmol scale reaction.[1][2]

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.[1]

    • Recommendation: A solvent screen is recommended. Ethanol is a commonly used and effective solvent.[1][2] For certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have proven to be high-yielding.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of products.[1]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.[1]

    • Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm).[1] Staining with iodine vapor can also be effective.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[1]

  • Controlling Regioselectivity:

    • Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[3]

    • Reaction Conditions: In some cases, the choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1] A cascade 6-endo-dig cyclization reaction has been developed for the switchable and regioselective synthesis of pyrazolo[3,4-b]pyridines.[4]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1] The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my final pyrazolo[3,4-b]pyridine-5-carboxylate product. What are some effective purification strategies?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.[1]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.[1]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]

  • Recrystallization: For solid products, recrystallization from a suitable solvent, such as ethanol, can be a highly effective purification method.[2]

Alternative Synthetic Routes: Data Summary

The following table summarizes alternative synthetic routes to pyrazolo[3,4-b]pyridine-5-carboxylates, highlighting key reaction parameters and reported yields.

Route NumberStarting MaterialsKey Reagents/CatalystSolventTemperatureTimeYield (%)Reference
Route 1 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, AnilineAmorphous carbon-supported sulfonic acid (AC-SO3H)EthanolRoom Temp.30-45 minup to 80%[2]
Route 2 5-Aminopyrazoles, Alkynyl aldehydesAg(CF3CO2), TfOHDMAc100 °C2 h40-46%[4]
Route 3 5-Aminopyrazoles, Alkynyl aldehydesI2 or NBS, TfOHDMSO100 °C6 h53-68%[4]
Route 4 3-Acylpyridine N-oxide tosylhydrazonesElectrophilic additive, Amine baseVariedRoom Temp.-Good[5]
Route 5 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Ethyl 2-cyano-3,3-bis(methylthio)acrylate----55-70%[6]
Route 6 Arylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonylsTetrapropylammonium bromideWater80 °C-High[7]

Experimental Protocols

Route 1: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate from a Dihydropyrano[2,3-c]pyrazole [2]

  • At room temperature, a combination of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and amorphous carbon-supported sulfonic acid (AC-SO3H) (5 mg) is agitated in ethanol (2.0 mL) for 30–45 minutes.

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Following the completion of the reaction, the mixture is filtered and the solid residue is washed with ethanol (3 x 5.0 mL).

  • The major product can be recrystallized from ethanol.

Gram-Scale Synthesis for Route 1 [2]

  • A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and AC-SO3H (25 mg) in ethanol (10.0 mL) is agitated for 30 minutes at room temperature in a 100 mL flask.

  • After completion of the reaction, the mixture is filtered and then washed with ethanol (3 x 5.0 mL).

  • The crude product is recrystallized from ethanol to provide ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with a yield of up to 80%.

Route 2: Silver-Catalyzed Synthesis of Non-Halogenated Pyrazolo[3,4-b]pyridines [4]

  • To a solution of 5-aminopyrazole (0.2 mmol) and alkynyl aldehyde (0.2 mmol) in DMAc (1.5 mL) is added Ag(CF3CO2) (10 mol%) and TfOH (30 mol%).

  • The reaction mixture is heated at 100 °C for 2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up and purified by column chromatography to yield the desired pyrazolo[3,4-b]pyridine.

Visualized Synthetic Workflows

Synthetic_Routes SM1 Dihydropyrano[2,3-c]pyrazole- 5-carbonitrile + Aniline RC1 AC-SO3H, EtOH Room Temperature SM1->RC1 Route 1 SM2 5-Aminopyrazole + Alkynyl Aldehyde RC2 Ag(CF3CO2), TfOH DMAc, 100°C SM2->RC2 Route 2 RC3 I2 or NBS, TfOH DMSO, 100°C SM2->RC3 Route 3 SM3 3-Acylpyridine N-oxide Tosylhydrazone RC4 Electrophile, Base Room Temperature SM3->RC4 Route 4 P1 Pyrazolo[3,4-b]pyridine- 5-carboxylate RC1->P1 P2 Non-halogenated Pyrazolo[3,4-b]pyridine RC2->P2 P3 Halogenated Pyrazolo[3,4-b]pyridine RC3->P3 P4 Regioisomeric Pyrazolopyridines RC4->P4 Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst & Loading CheckPurity->OptimizeCatalyst ScreenSolvent Screen Solvents OptimizeCatalyst->ScreenSolvent OptimizeTempTime Optimize Temperature & Reaction Time ScreenSolvent->OptimizeTempTime MonitorReaction Monitor Reaction (e.g., TLC) OptimizeTempTime->MonitorReaction ImprovedYield Improved Yield MonitorReaction->ImprovedYield

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and Other Bromo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, bromo-pyridines are indispensable building blocks. Their utility primarily stems from their susceptibility to a variety of cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide provides a comparative analysis of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate against other notable bromo-pyridines in common synthetic transformations, with a focus on providing actionable experimental data for researchers.

Introduction to Bromo-pyridines in Synthesis

The bromine substituent on the pyridine ring serves as an excellent leaving group in numerous transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of a vast array of functionalized molecules. The position of the bromine atom, as well as the nature and position of other substituents on the pyridine ring, can significantly influence the substrate's reactivity, stability, and the overall efficiency of the coupling reaction.

This compound is a bicyclic heteroaromatic compound that incorporates both a pyridine and a pyrazole ring. This fused ring system is a common scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1][2][3] The presence of the bromine atom at the 3-position of the pyrazolo[3,4-b]pyridine core provides a key handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

This guide will compare the synthetic performance of this compound with other widely used bromo-pyridines, focusing on Suzuki-Miyaura and Sonogashira cross-coupling reactions. While direct side-by-side comparative studies under identical conditions are scarce in the literature, this guide collates available data to offer insights into their relative reactivity and optimal reaction conditions.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following tables summarize the performance of different bromo-pyridines in this reaction, providing a glimpse into their relative reactivity and the conditions required for successful coupling.

Table 1: Suzuki-Miyaura Coupling of Various Bromo-pyridines with Arylboronic Acids

Bromo-pyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001895[4]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001898[4]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901885[5][6]
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5), XPhos (5)K₂CO₃EtOH/H₂O135 (MW)0.6792[7]
Ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate3,5-Dimethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001268[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine [5][6]

  • Reactant Preparation: In a round-bottom flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol %), and K₃PO₄ (2.0 eq).

  • Solvent and Reflux: Suspend the mixture in a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.

  • Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance in Sonogashira Cross-Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatics. The following table presents data on the Sonogashira coupling of various bromo-pyridines.

Table 2: Sonogashira Coupling of Various Bromo-pyridines with Terminal Alkynes

Bromo-pyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5)CuI (5)Et₃NDMF100396[9]
2-Amino-4-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF801285[10]
6-Bromo-1-(phenylsulfonyl)-1H-indolePhenylacetyleneNiCl₂ (10), 1,10-phenanthroline (15)-K₂CO₃DMAc704892[11]

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines [9]

  • Catalyst Preparation: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Reactant Addition: Add 2-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and Et₃N (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 100°C for 3 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC. After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the desired product.

Logical Relationships in Synthesis

The choice of bromo-pyridine substrate and the specific cross-coupling reaction are dictated by the desired final molecular structure. The following diagrams illustrate the general workflows and key decision points in planning a synthesis using these building blocks.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product BromoPyridine Bromo-pyridine Derivative (e.g., this compound) Coupling Suzuki-Miyaura Coupling BromoPyridine->Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Catalyst->Coupling Ligand Ligand (e.g., SPhos, XPhos) Ligand->Coupling Base Base (e.g., K3PO4, K2CO3) Base->Coupling Solvent Solvent (e.g., Toluene, Dioxane, EtOH) Solvent->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Aryl-substituted Pyridine Derivative Purification->FinalProduct

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product BromoPyridine Bromo-pyridine Derivative Coupling Sonogashira Coupling BromoPyridine->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Pd_Catalyst Palladium Catalyst (e.g., PdCl2(PPh3)2) Pd_Catalyst->Coupling Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Coupling Base Amine Base (e.g., Et3N) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Alkynyl-substituted Pyridine Derivative Purification->FinalProduct

Caption: General workflow for a Sonogashira cross-coupling reaction.

Conclusion

The choice of a bromo-pyridine building block in a synthetic campaign is a critical decision that can significantly impact the efficiency and success of the desired chemical transformations. This compound represents a valuable and versatile substrate, particularly for the synthesis of compounds with potential biological activity. Its fused heterocyclic nature offers a rigid scaffold that is often sought after in medicinal chemistry.

The comparative data presented in this guide, although not from direct head-to-head studies, provides a useful starting point for researchers in selecting appropriate reaction conditions and anticipating potential outcomes. The reactivity of a given bromo-pyridine is a nuanced interplay of electronic and steric factors. For instance, the pyrazolo[3,4-b]pyridine system, being more electron-deficient than a simple pyridine, may exhibit different reactivity profiles.

It is evident that high yields can be achieved for a variety of bromo-pyridine substrates in both Suzuki-Miyaura and Sonogashira couplings, provided that the catalyst system, base, and solvent are carefully optimized. The experimental protocols provided herein serve as a foundation for developing robust and reproducible synthetic procedures. Researchers are encouraged to use this guide as a resource for designing synthetic routes and for the rational selection of bromo-pyridine building blocks in their research endeavors.

References

In Vitro Kinase Assay of Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors.[1][2] These compounds have been investigated for their therapeutic potential in a range of diseases, most notably cancer, by targeting key kinases involved in cell signaling pathways.[1][2][3] This guide provides an objective comparison of the in vitro performance of several pyrazolo[3,4-b]pyridine derivatives against different kinase targets, supported by experimental data from recent studies.

Performance Comparison of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The inhibitory activity of pyrazolo[3,4-b]pyridine compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table summarizes the in vitro kinase inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives from various studies.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound(s)IC50 (nM)Assay Method
Compound 15y TBK10.2BX7957.1Not Specified
MRT6730728.7
Compound 7n FGFR10.3AZD45470.2Not Specified
FGFR20.72.5
FGFR32.01.8
FGFR452.7165
VEGFR2422.724
Compound C03 TRKA56Larotrectinib3.0HTRF Assay
TRKBNot Reported13
TRKCNot Reported0.2
Compound 3 TRKA1.6Not SpecifiedNot SpecifiedNot Specified
TRKB2.9
TRKC2.0
Compound 4 TRKA17Not SpecifiedNot SpecifiedNot Specified
TRKB28
TRKC11
Compound 5 TRKA12Not SpecifiedNot SpecifiedNot Specified
TRKB22
TRKC15

Note: The presented IC50 values are sourced from different studies and assay conditions may vary. Direct comparison of absolute values should be made with caution.

Key Observations:

  • High Potency: Several pyrazolo[3,4-b]pyridine derivatives exhibit potent inhibitory activity in the nanomolar and even picomolar range against their target kinases. For example, compound 15y shows exceptional potency against TANK-binding kinase 1 (TBK1) with an IC50 of 0.2 nM.[4]

  • Selectivity Profiles: The selectivity of these compounds varies. Compound 7n demonstrates high selectivity for FGFR1/2/3 over VEGFR2 and a panel of other kinases.[5] In contrast, some compounds, like the pan-TRK inhibitors 3 , 4 , and 5 , are designed to inhibit multiple members of a kinase family.[6]

  • Scaffold Versatility: The pyrazolo[3,4-b]pyridine core can be chemically modified to achieve desired potency and selectivity profiles for a diverse range of kinase targets, including TRK, TBK1, and FGFR.[4][5][6]

Experimental Protocols

The following sections detail generalized methodologies for in vitro kinase assays commonly used to evaluate pyrazolo[3,4-b]pyridine compounds.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a common method for determining the inhibitory activity of compounds against kinases like TRKA.[6]

Materials:

  • Recombinant kinase (e.g., TRKA)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds (pyrazolo[3,4-b]pyridine derivatives)

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • 384-well low-volume plates

Procedure:

  • Add the test compound and the recombinant kinase to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding HTRF detection buffer containing EDTA.

  • Add a mixture of the europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent-based method that quantifies the amount of ADP produced during the kinase reaction. This method can be used for a wide range of kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 384-well plates

Procedure:

  • Prepare a mixture of the kinase and its specific substrate in the kinase assay buffer.

  • Dispense the test compound at various concentrations into the wells of a white opaque 384-well plate.

  • Add the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for 60-120 minutes.[7]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[7] Incubate for 40 minutes at room temperature.[7]

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.[7] Incubate for 30 minutes at room temperature.[7]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGFR FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT FGF FGF Ligand FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Simplified FGFR signaling pathway, a target for pyrazolo[3,4-b]pyridine inhibitors.

Experimental Workflow

In_Vitro_Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Pyrazolo[3,4-b]pyridine Compound Dilutions Dispense Dispense Compound and Kinase/Substrate to Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_Reaction Incubate at Room Temperature Initiate->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagents Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Plate Read Plate (Fluorescence/Luminescence) Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

Comparative Potency of Pyrazolo[3,4-b]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the nuanced differences in potency among heterocyclic isomers is critical for lead optimization and the development of novel therapeutics. This guide provides a comparative analysis of the biological potency of various pyrazolo[3,4-b]pyridine isomers, leveraging experimental data from published studies. The focus is on providing a clear, data-driven comparison to aid in structure-activity relationship (SAR) studies and guide future research.

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The arrangement of nitrogen atoms and the substitution patterns on this bicyclic system can significantly influence its biological activity. This guide synthesizes data on the comparative potency of constitutional isomers and substituted derivatives of pyrazolo[3,4-b]pyridine, with a focus on their anticancer and kinase inhibitory activities.

Comparison of Constitutional Isomers: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine

A study involving the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives revealed differences in their cytotoxic effects against human laryngeal epidermoid carcinoma (Hep2) cells. While both scaffolds demonstrated activity, specific derivatives of each showed varying levels of potency. This highlights the impact of the core heterocyclic system on the overall biological activity of the molecule.

Compound IDHeterocyclic CoreSubstitutionCytotoxicity (IC50 in µM) against Hep2 cells
3 Pyrazolo[3,4-d]pyrimidine1-tosyl-6-thioxo-3-carbonitrile>100
4 Pyrazolo[3,4-d]pyrimidine1-tosyl-4,6-dithioxo-3-carbonitrile25.1
12 Pyrazolo[3,4-b]pyridine1-tosyl-4-amino-6-oxo-3-carbonitrile>100
13 Pyrazolo[3,4-b]pyridine1-tosyl-4-amino-6-thioxo-3-carbonitrile35.2

Potency of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively explored as a core for various kinase inhibitors. The potency of these derivatives is highly dependent on the nature and position of the substituents. Below are summaries of the inhibitory activities of different derivatives against several key kinase targets.

Tropomyosin Receptor Kinase (TRK) Inhibitors

A series of novel 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as TRK inhibitors. The following table summarizes the in vitro enzyme activity of selected compounds against TRKA.

Compound IDR GroupTRKA IC50 (nM)
C0356
C0957
C1026

Note: The specific substitutions for R are detailed in the source publication.[1]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of wild-type ALK and the crizotinib-resistant L1196M mutant. The inhibitory activities are presented below.

Compound IDR1 GroupALK-wt IC50 (nM)ALK-L1196M IC50 (nM)
10d 4-methoxy6919
10e 4-dimethylamino7.30.7
10f 4-morpholino<0.51.4
10g 4-(4-methylpiperazin-1-yl)<0.5<0.5
TANK-Binding Kinase 1 (TBK1) Inhibitors

Rational drug design has led to the discovery of potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors. The IC50 values of optimized compounds are highlighted below.

Compound IDModificationsTBK1 IC50 (nM)
15i Introduction of hydrophilic fragments8.5
15y Further optimization0.2
Monopolar Spindle Kinase 1 (Mps1) Inhibitors

A multidisciplinary approach identified a potent Mps1 inhibitor with a pyrazolo[3,4-b]pyridine core for the treatment of cancer.

Compound IDKey FeaturesMps1 IC50 (nM)
31 Optimized pyrazolo[3,4-b]pyridine scaffold2.596
Cyclin-Dependent Kinase 1 (CDK1) Inhibitors

A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated as CDK1 inhibitors for their potential as anti-tumor agents. These compounds demonstrated potent and selective inhibitory activities.

Experimental Protocols

General Procedure for Kinase Inhibition Assays (Example: TRKA)

The inhibitory activity of the compounds against TRKA was determined using a standard in vitro kinase assay. The general steps are as follows:

  • Reagents and Materials : Recombinant human TRKA enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), and test compounds. A suitable assay buffer is used to maintain pH and ionic strength.

  • Assay Procedure :

    • The test compounds are serially diluted to various concentrations.

    • The TRKA enzyme is incubated with the test compounds for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (with [γ-33P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Example: NCI-60 Screen)

The National Cancer Institute (NCI) performs a 60-human tumor cell line screen to evaluate the anti-proliferative activity of compounds.

  • Cell Lines : A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Assay Procedure :

    • The cell lines are grown in appropriate culture medium.

    • The cells are seeded into 96-well plates and allowed to attach and grow for 24 hours.

    • The test compounds are added at various concentrations (typically a 5-log dilution series).

    • The plates are incubated for 48 hours.

    • After incubation, the cells are fixed in situ with trichloroacetic acid (TCA).

    • The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.

    • The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis : The absorbance data is used to calculate the percentage of cell growth inhibition. Three dose-response parameters are calculated for each compound:

    • GI50 : The concentration that causes 50% inhibition of cell growth.

    • TGI : The concentration that causes total growth inhibition (cytostatic effect).

    • LC50 : The concentration that causes a net 50% loss of cells (cytotoxic effect).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_lead Lead Optimization start Starting Materials synthesis Chemical Synthesis of Pyrazolo[3,4-b]pyridine Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification kinase_assay Kinase Inhibition Assay (e.g., TRKA, ALK) purification->kinase_assay cell_assay Cell-Based Assays (e.g., NCI-60 Screen) purification->cell_assay ic50 IC50 / GI50 Determination kinase_assay->ic50 cell_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: A generalized experimental workflow for the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives.

ALK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 JAK JAK ALK->JAK PI3K PI3K ALK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->ALK

Caption: Simplified Anaplastic Lymphoma Kinase (ALK) signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.

TRK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Tyrosine Kinase PLCg PLCγ TRK->PLCg RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Ligand Neurotrophin Ligand->TRK DAG DAG PLCg->DAG PKC PKC DAG->PKC Transcription Gene Transcription (Cell Survival, Proliferation, Differentiation) PKC->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK

References

A Comparative Guide to the Cross-Reactivity of Pyrazolo[3,4-b]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. While these inhibitors are often designed to be potent against their primary targets, understanding their cross-reactivity across the human kinome is crucial for predicting potential off-target effects and identifying opportunities for polypharmacology. This guide provides a comparative analysis of the selectivity profiles of representative pyrazolo[3,4-b]pyridine-based inhibitors, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiling

The following table summarizes the inhibitory activity of selected pyrazolo[3,4-b]pyridine-based compounds against their primary targets and a panel of off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or as a percentage of inhibition at a given concentration, providing a clear comparison of their selectivity.

InhibitorPrimary Target(s)IC50 (Primary Target)Off-Target Kinase ProfileReference
Compound 31 Mps12.596 nMProfiled against 606 wild-type kinases at 1 µM, demonstrating reasonable selectivity.[1][2]
Compound 15y TBK10.2 nMProfiled against a panel of 31 kinases at 1 µM, showing good selectivity.[3][4]
AZD4547 FGFR1, FGFR2, FGFR30.2 nM, 2.5 nM, 1.8 nMWeaker activity against FGFR4 (IC50 = 165 nM) and VEGFR2 (KDR) (IC50 = 24 nM). No significant activity against a panel of over 70 other kinases at 10 µM.[5][6][7][8]
Larotrectinib TRKA, TRKB, TRKCPotent pan-TRK inhibitorHighly selective with minimal or no activity against a panel of 226 non-TRK kinases.[9]
Compound C03 TRKA56 nMPan-TRK inhibitor with significant selectivity against FAK, PAK4, and PLK4.[10]
SQ-67563 CDK1/CDK2Potent and selectiveData on broader kinome scan not specified.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity profiling data. Below are protocols for two widely used assays in kinase inhibitor profiling.

Z'-LYTE™ FRET-based Kinase Assay

This is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Materials:

  • Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)

  • Purified kinase

  • Test inhibitor (e.g., pyrazolo[3,4-b]pyridine derivative)

  • ATP

  • 384-well assay plates

  • Fluorescence plate reader with appropriate filters for coumarin and fluorescein

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare the kinase, peptide substrate, and ATP solutions in the provided kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test inhibitor at various concentrations, and the peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Development: Add the development reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide.

  • Stopping the Reaction: Add the stop reagent to terminate the development reaction.

  • Detection: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. The ratio of coumarin emission (donor) to fluorescein emission (acceptor) is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.[12][13][14]

Kinobeads Chemical Proteomics

This method utilizes affinity chromatography coupled with mass spectrometry to profile the interaction of an inhibitor with a large number of kinases in their native state from a cell lysate.

Materials:

  • Cell lines of interest

  • Lysis buffer

  • Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Test inhibitor

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a protein lysate.

  • Competitive Binding: Incubate the cell lysate with various concentrations of the free test inhibitor.

  • Affinity Enrichment: Add the Kinobeads to the lysate and incubate to allow kinases to bind to the immobilized inhibitors on the beads. The test inhibitor will compete with the Kinobeads for binding to its target kinases.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using quantitative mass spectrometry (e.g., LC-MS/MS) to identify and quantify the kinases that were pulled down by the Kinobeads.

  • Data Analysis: By comparing the amount of each kinase pulled down in the presence and absence of the test inhibitor, a competitive binding curve can be generated to determine the affinity of the inhibitor for each kinase.[15][16][17][18][19]

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_biochemical Biochemical Assay (e.g., Z'-LYTE) cluster_proteomics Chemical Proteomics (e.g., Kinobeads) b1 Prepare serial dilutions of pyrazolo[3,4-b]pyridine inhibitor b2 Incubate inhibitor with purified kinase and peptide substrate b1->b2 b3 Initiate reaction with ATP b2->b3 b4 Measure kinase activity (e.g., FRET signal) b3->b4 b5 Determine IC50 values b4->b5 end Comprehensive Inhibitor Characterization b5->end Selectivity Profile p1 Incubate cell lysate with pyrazolo[3,4-b]pyridine inhibitor p2 Add Kinobeads for affinity enrichment of kinases p1->p2 p3 Elute and digest bound proteins p2->p3 p4 Analyze by quantitative mass spectrometry p3->p4 p5 Identify and quantify off-target kinases p4->p5 p5->end Cross-Reactivity Profile start Kinase Inhibitor Profiling start->b1 start->p1

Caption: A flowchart illustrating two primary methodologies for assessing the cross-reactivity of kinase inhibitors.

G Simplified FGFR and TRK Signaling Pathways cluster_fgfr FGFR Pathway cluster_trk TRK Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K CellGrowth_FGFR Cell Proliferation, Survival, Differentiation PLCg->CellGrowth_FGFR MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT MAPK->CellGrowth_FGFR AKT->CellGrowth_FGFR Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK PLCg_TRK PLCγ TRK->PLCg_TRK RAS_TRK RAS TRK->RAS_TRK PI3K_TRK PI3K TRK->PI3K_TRK CellGrowth_TRK Neuronal Survival, Growth, Plasticity PLCg_TRK->CellGrowth_TRK MAPK_TRK MAPK Pathway RAS_TRK->MAPK_TRK AKT_TRK AKT Pathway PI3K_TRK->AKT_TRK MAPK_TRK->CellGrowth_TRK AKT_TRK->CellGrowth_TRK PyrazoloInhibitor Pyrazolo[3,4-b]pyridine Inhibitors PyrazoloInhibitor->FGFR e.g., AZD4547 PyrazoloInhibitor->TRK e.g., Larotrectinib

Caption: An overview of the FGFR and TRK signaling cascades, common targets for pyrazolo[3,4-b]pyridine inhibitors.

References

In vivo efficacy of drugs derived from "Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vivo efficacy data for drugs derived directly from "Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate" remains limited in publicly available literature, the broader class of compounds based on the 1H-pyrazolo[3,4-b]pyridine core has demonstrated significant therapeutic potential in preclinical cancer models. This guide provides a comparative overview of the in vivo efficacy of notable pyrazolo[3,4-b]pyridine derivatives, focusing on their activity as kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRK), and Monopolar Spindle 1 (Mps1) kinase.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vivo data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the evaluation and progression of this promising class of compounds.

Comparative In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the in vivo anti-tumor activity of key 1H-pyrazolo[3,4-b]pyridine derivatives from recent studies. These compounds have shown compelling efficacy in various cancer xenograft models.

Table 1: In Vivo Efficacy of FGFR Inhibitor 7n
CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
7n FGFR1H1581 (NSCLC) Xenograft50 mg/kg, p.o., q.d.Significant antitumor activity[1][2]
Table 2: In Vivo Efficacy of Mps1 Inhibitor Compound 31
CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 31 Mps1MDA-MB-468 (Breast Cancer) XenograftNot specified in abstractGood antitumor efficacy with no obvious toxicity[3][4]
Table 3: In Vivo Efficacy of a TRK Inhibitor
CompoundTargetCancer ModelDosing RegimenOutcomeReference
A pan-TRK inhibitor TRKA/B/CNot specified in abstractNot specified in abstractPotent anticancer effect in vivo[5]

Key Signaling Pathways

The therapeutic effects of these pyrazolo[3,4-b]pyridine derivatives are mediated through the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by FGF ligands, trigger downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][7][8][9][10] Dysregulation of FGFR signaling is implicated in various cancers.[1]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine FGFR Inhibitor (e.g., 7n) Pyrazolo_pyridine->FGFR Inhibits TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds Shc Shc TRK_Receptor->Shc PI3K PI3K TRK_Receptor->PI3K GRB2 GRB2 Shc->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival AKT AKT PI3K->AKT AKT->Cell_Survival Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine TRK Inhibitor Pyrazolo_pyridine->TRK_Receptor Inhibits Mps1_Signaling_Pathway cluster_inhibition Inhibition leads to Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Aneuploidy Aneuploidy & Cell Death Mps1->Aneuploidy Chromosome_Segregation Correct Chromosome Segregation SAC->Chromosome_Segregation Ensures Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Mps1 Inhibitor (e.g., Cmpd 31) Pyrazolo_pyridine->Mps1 Inhibits Pyrazolo_pyridine->Aneuploidy Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., H1581, MDA-MB-468) Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to palpable size, e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Vehicle and Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., p.o., i.p., q.d.) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision/Analysis Monitoring->Endpoint Data_Analysis 8. Data Analysis (TGI calculation, statistical analysis) Endpoint->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling for Disposal

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear impervious, flame-retardant clothing and handle with chemical-resistant gloves.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Prevent contact with skin and eyes.[2]

  • Use non-sparking tools to prevent ignition.[2]

II. Waste Characterization and Segregation

This compound is a halogenated organic compound. As such, it must be segregated from non-halogenated chemical waste.[3][4]

Waste Classification:

  • Hazardous Waste: This compound is considered a hazardous waste due to its chemical properties.

  • Halogenated Organic Waste: The presence of bromine classifies it as a halogenated compound.

Segregation Procedures:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Pyridine Compounds."

  • Never mix this waste with non-halogenated solvents, acids, bases, or other incompatible materials.[5]

III. Step-by-Step Disposal Protocol

1. Container Selection and Labeling:

  • Use a compatible, sealable, and airtight waste container. Plastic is often preferred for its durability.[1][6]

  • The container must be in good condition with a secure screw cap.[5]

  • Attach a "Hazardous Waste" label to the container as soon as the first waste is added.[1] The label must clearly identify the contents, including the full chemical name: "this compound."

2. Waste Accumulation:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][6]

  • Ensure the SAA is inspected weekly for any signs of leakage.[5]

  • Keep the waste container securely capped at all times, except when adding waste.[5][7]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[8]

3. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[7]

  • The rinsate must be collected and disposed of as hazardous waste in the appropriate halogenated solvent waste container.[7]

  • After triple-rinsing, deface all chemical labels on the empty container before disposing of it as regular trash.[7]

4. Requesting Waste Pickup:

  • Once the waste container is full or has been in storage for up to one year, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6]

  • Complete a chemical collection request form as required by your institution.[1]

IV. Spill and Emergency Procedures

In case of a spill:

  • Evacuate personnel from the immediate area.[2]

  • Remove all sources of ignition.[2]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material.

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[1]

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

V. Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[6]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[6]
Container Fill Level Do not exceed 90% of container capacity[8]
SAA Storage Time Limit Up to 12 months for partially filled containers[6]
Removal After Full Within 3 calendar days of the container becoming full[6]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: Methyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-5-carboxylate Characterize Characterize Waste: Halogenated Organic Solid (Hazardous) Start->Characterize Empty_Container Empty Container? Start->Empty_Container Segregate Segregate Waste Characterize->Segregate Container Select & Label Compatible Hazardous Waste Container Segregate->Container Accumulate Accumulate in Satellite Accumulation Area (SAA) Container->Accumulate Spill Spill Occurs Accumulate->Spill Full Container Full or Storage > 1 Year? Accumulate->Full Spill_Procedure Follow Spill Cleanup Procedure Spill->Spill_Procedure Yes Spill->Full No Spill_Procedure->Accumulate Full->Accumulate No Pickup Arrange for Pickup by EH&S or Licensed Contractor Full->Pickup Yes Incineration Final Disposal: Approved Waste Disposal Plant (e.g., Incineration) Pickup->Incineration Empty_Container->Characterize No Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Yes Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Deface Label & Dispose of Container as Regular Trash Triple_Rinse->Dispose_Container Collect_Rinsate->Segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile, or Neoprene).[1][3][4] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.[1][3] - Clothing: Appropriate protective clothing to prevent skin exposure.[1]Prevents skin contact, which can cause irritation.[1][2] Contaminated clothing should not be allowed out of the workplace.[1]
Respiratory Protection To be used only in a well-ventilated area or under a chemical fume hood.[1][4][5] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1]Minimizes inhalation of dust, which may cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Conduct all handling, weighing, and transferring of the compound within a certified chemical fume hood to control airborne dust levels.[1][6]

  • Cover the work surface with absorbent bench paper to contain any potential spills.[7]

2. Handling the Compound:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition sources.[8][9]

  • Keep the container tightly closed when not in use.[1][4][7]

  • Do not eat, drink, or smoke in the handling area.[1][10]

  • When weighing, use an enclosed balance if possible, or purchase pre-weighed amounts to avoid handling the powder directly.[6][7]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[3]

  • Clean the work area, including any potentially contaminated surfaces.[7][10]

Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][8][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[8][9] Call a poison control center or doctor immediately.[8][9]

In Case of a Spill:

  • Evacuate the immediate area.[9]

  • Wear full PPE, including respiratory protection.[3]

  • For minor spills, use dry cleanup procedures. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Prevent the chemical from entering drains.[1][9]

Disposal Plan

All waste containing this compound is considered hazardous waste.

Waste Collection and Disposal:

  • Collect all waste, including contaminated consumables like gloves and wipes, in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Dispose of the waste in accordance with European Directives on waste and hazardous waste, as well as local regulations.[2]

  • The container should be taken to a hazardous or special waste collection point.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility prep_setup->prep_emergency handle_weigh Weigh Compound Carefully prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_store Store Securely When Not in Use handle_transfer->handle_store disposal_collect Collect Contaminated Waste handle_transfer->disposal_collect cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_ppe->disposal_collect disposal_label Label Hazardous Waste Container disposal_collect->disposal_label disposal_dispose Dispose According to Regulations disposal_label->disposal_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.